IGF2BP1-IN-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C42H52FN3O10 |
|---|---|
Molekulargewicht |
777.9 g/mol |
IUPAC-Name |
[17-(6-acetyloxy-2-hydroxy-6-methyl-3-oxohept-4-en-2-yl)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-2-yl] 2-[4-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C42H52FN3O10/c1-23(47)56-37(2,3)17-16-31(49)42(9,54)34-28(48)19-39(6)30-15-14-26-27(41(30,8)32(50)20-40(34,39)7)18-29(35(52)38(26,4)5)55-33(51)21-46-36(53)45(22-44-46)25-12-10-24(43)11-13-25/h10-14,16-17,22,27-30,34,48,54H,15,18-21H2,1-9H3 |
InChI-Schlüssel |
TYPLITLLZBGXGF-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of IGF2BP1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical post-transcriptional regulator of gene expression, playing a pivotal role in oncogenesis. Its overexpression is correlated with poor prognosis in numerous cancers, including non-small-cell lung cancer (NSCLC). IGF2BP1 functions by binding to specific mRNAs, thereby enhancing their stability and promoting their translation. This activity supports cancer cell proliferation, migration, and resistance to therapy. The development of small-molecule inhibitors targeting IGF2BP1 represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism of action of a potent and selective IGF2BP1 inhibitor, IGF2BP1-IN-1 (also referred to as Compound A11), with a focus on its core pharmacology, the experimental methodologies used for its characterization, and its impact on downstream signaling pathways.
Core Mechanism of Action of this compound
This compound is a small-molecule inhibitor designed to disrupt the function of IGF2BP1. Its primary mechanism of action is the direct binding to the IGF2BP1 protein, which in turn inhibits the downstream signaling pathways that are reliant on IGF2BP1's mRNA-stabilizing function. This inhibition leads to a reduction in the proliferation of cancer cells and the induction of apoptosis.
Quantitative Data for this compound
The potency and efficacy of this compound have been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data for this inhibitor.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 2.88 nM | Recombinant IGF2BP1 protein | [1][2][3] |
| IC50 (Cell Proliferation) | 9 nM | A549 (human lung carcinoma) | [1][2][3] |
| IC50 (Cell Proliferation) | 34 nM | HCT116 (human colon cancer) | [1][2][3] |
Signaling Pathways Modulated by this compound
IGF2BP1 is known to regulate a number of pro-oncogenic signaling pathways by stabilizing the mRNAs of key components. By inhibiting IGF2BP1, this compound effectively downregulates these pathways, leading to its anti-cancer effects.
Experimental Protocols
The characterization of this compound involves a series of detailed experimental protocols to ascertain its binding affinity, cellular efficacy, and mechanism of action.
Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This assay is employed to determine the binding kinetics and affinity (Kd) of this compound to the IGF2BP1 protein.
-
Protein Immobilization: Recombinant human IGF2BP1 protein is immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of this compound are flowed over the sensor chip surface.
-
Data Acquisition: The binding events are detected in real-time by monitoring changes in the refractive index at the sensor surface.
-
Data Analysis: The association and dissociation rates are fitted to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (Kd).
Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: A reagent containing a thermostable luciferase and luciferin (B1168401) is added to the wells, leading to cell lysis and the generation of a luminescent signal that is proportional to the amount of ATP present, an indicator of cell viability.
-
Data Analysis: The luminescent signals are measured, and the data are normalized to untreated controls. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Experimental Workflow for Target Validation
The following diagram illustrates a typical workflow to confirm that the effects of this compound are mediated through its intended target, IGF2BP1.
Conclusion
This compound is a potent and selective inhibitor of IGF2BP1 with a clear mechanism of action that involves direct binding to the IGF2BP1 protein and subsequent disruption of its mRNA-stabilizing function. This leads to the downregulation of key oncogenic signaling pathways and results in the inhibition of cancer cell proliferation and the induction of apoptosis. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of IGF2BP1-targeted therapies. The continued investigation into the nuanced effects of this compound on the transcriptome and proteome of cancer cells will further illuminate its therapeutic potential.
References
- 1. The therapeutic potential of RNA m(6)A in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacin B | IGF2BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of IGF2BP1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical post-transcriptional regulator of gene expression in cancer, promoting tumor progression and metastasis. Its role in stabilizing oncogenic mRNAs, such as c-Myc and KRAS, has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of a potent and specific inhibitor of IGF2BP1, referred to herein as IGF2BP1-IN-1, with a primary focus on the well-characterized compound AVJ16 . We detail the journey from the initial high-throughput screening that identified the lead compound "7773" to the structure-activity relationship (SAR) studies that culminated in the development of AVJ16. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Discovery of a Lead IGF2BP1 Inhibitor
The initial breakthrough in the development of small molecule inhibitors targeting IGF2BP1 came from a high-throughput screening (HTS) of over 100,000 small molecules.[1][2] This screen aimed to identify compounds that could disrupt the interaction between IGF2BP1 and its target mRNAs.
High-Throughput Screening (HTS)
A fluorescence polarization (FP)-based assay was employed for the HTS.[2][3] This technique measures the change in the polarization of fluorescently labeled RNA upon binding to a protein partner. A small, fluorescently labeled RNA probe derived from the 3' UTR of KRAS mRNA, a known target of IGF2BP1, was used.[3] The principle of the assay is that the small, unbound RNA probe tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger IGF2BP1 protein, the tumbling rate of the complex slows down, leading to an increase in fluorescence polarization. Small molecules that inhibit this interaction would prevent the increase in fluorescence polarization.
From this screen, the compound "7773" was identified as a promising lead that selectively inhibited the RNA-binding activity of IGF2BP1.[1][2]
Synthesis and Optimization of this compound (AVJ16)
Following the identification of the lead compound 7773, a structure-activity relationship (SAR) study was undertaken to optimize its potency and specificity.[4] This led to the synthesis of a series of analogs, culminating in the identification of AVJ16 as a highly potent and specific inhibitor of IGF2BP1.[4]
General Synthesis Scheme
The synthesis of analogs of 7773, including the precursor to AVJ16, involved a multi-step process. A general outline of the synthesis is described in "Scheme 1" of the work by Singh et al. (2024).[4] The synthesis of AVJ16 involves the modification of the core structure of 7773.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the lead compound 7773 and the optimized inhibitor AVJ16.
| Compound | Binding Affinity (Kd) to IGF2BP1 | Assay | Reference |
| 7773 | ~17 µM | Microscale Thermophoresis (MST) | [4] |
| AVJ16 | ~1.4 µM | Microscale Thermophoresis (MST) | [4][5] |
| Compound | IC50 (Wound Healing Assay, H1299 cells) | Reference |
| 7773 | 10 µM | [4] |
| AVJ16 | 0.7 µM | [4] |
| Compound | IC50 (FP Assay, Igf2bp1-Kras 6 RNA binding) | Reference |
| 7773 | ~30 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the discovery and characterization of this compound (AVJ16).
Split-Luciferase Complementation Assay for IGF2BP1 Dimerization
This cell-based assay is used to screen for inhibitors of IGF2BP1 dimerization on target RNA.[4][6][7][8][9]
-
Principle: The firefly luciferase enzyme is split into two inactive fragments (N-terminal and C-terminal). Each fragment is fused to a copy of IGF2BP1. When the two IGF2BP1 fusion proteins dimerize on a target RNA, the luciferase fragments are brought into close proximity, reconstituting a functional enzyme and producing a luminescent signal.[9]
-
Cell Line: RKO cells, which do not express endogenous IGF2BP1, are suitable for this assay.[4]
-
Protocol:
-
Co-transfect RKO cells with plasmids encoding the N-terminal luciferase-IGF2BP1 fusion and the C-terminal luciferase-IGF2BP1 fusion.
-
24 hours post-transfection, treat the cells with the test compounds (e.g., 0.5 µM of 7773 and its analogs).[4]
-
After a suitable incubation period, lyse the cells and measure luciferase activity using a luminometer and a luciferase assay reagent.
-
A decrease in luminescence compared to a vehicle control indicates inhibition of IGF2BP1 dimerization.
-
Wound Healing (Scratch) Assay
This assay assesses the effect of inhibitors on cancer cell migration, a process often promoted by IGF2BP1.[4][10][11][12][13]
-
Cell Line: H1299 lung cancer cells, which have high endogenous expression of IGF2BP1, are a suitable model.[4]
-
Protocol:
-
Seed H1299 cells in a multi-well plate and grow to a confluent monolayer.
-
Create a "scratch" or gap in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh media containing the test compound at various concentrations or a vehicle control.
-
Image the scratch at time zero and at subsequent time points (e.g., every 6-12 hours) using a phase-contrast microscope.
-
Quantify the rate of wound closure by measuring the area of the gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the IC50 value for inhibition of cell migration.
-
Microscale Thermophoresis (MST)
MST is a biophysical technique used to quantify the binding affinity between a protein and a small molecule inhibitor in solution.[3][4][14][15][16][17]
-
Principle: MST measures the directed movement of molecules along a temperature gradient. This movement, called thermophoresis, is sensitive to changes in the size, charge, and hydration shell of the molecule. When a small molecule binds to a fluorescently labeled protein, the thermophoretic properties of the complex change, which can be detected and used to calculate the binding affinity (Kd).[15]
-
Protocol:
-
Label purified recombinant IGF2BP1 protein with a fluorescent dye.
-
Prepare a serial dilution of the inhibitor (e.g., AVJ16).
-
Mix a constant concentration of the labeled IGF2BP1 with each concentration of the inhibitor.
-
Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.
-
Plot the change in thermophoresis against the inhibitor concentration and fit the data to a binding model to determine the Kd.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively assess the inhibition of the IGF2BP1-RNA interaction.[18][19]
-
Principle: This technique is based on the difference in the electrophoretic mobility of a free RNA probe versus an RNA-protein complex. When IGF2BP1 binds to a labeled RNA probe, the complex migrates more slowly through a non-denaturing polyacrylamide gel than the free probe, resulting in a "shifted" band. An inhibitor that disrupts this interaction will reduce the intensity of the shifted band.
-
Protocol:
-
Synthesize and label an RNA probe corresponding to an IGF2BP1 binding site (e.g., from the KRAS 3' UTR).
-
Incubate the labeled RNA probe with purified recombinant IGF2BP1 protein in the presence of varying concentrations of the inhibitor or a vehicle control.
-
Separate the reaction products on a native polyacrylamide gel.
-
Visualize the bands corresponding to the free RNA probe and the RNA-protein complex using an appropriate imaging system.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways regulated by IGF2BP1 and the experimental workflow for the discovery of this compound.
Caption: IGF2BP1 Signaling Pathways and Point of Intervention.
Caption: Workflow for the Discovery of this compound (AVJ16).
Conclusion
The discovery and development of this compound, exemplified by AVJ16, represent a significant advancement in targeting RNA-binding proteins for cancer therapy. Through a systematic process of high-throughput screening and medicinal chemistry optimization, a potent and specific inhibitor has been identified. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of drug discovery and cancer biology. Further investigation into the therapeutic potential of AVJ16 and other IGF2BP1 inhibitors is warranted and holds promise for the development of novel anticancer agents.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-protein interaction analysis by split luciferase complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibidi.com [ibidi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. clyte.tech [clyte.tech]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. e-century.us [e-century.us]
- 17. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule | Springer Nature Experiments [experiments.springernature.com]
- 18. The RNA‐Binding Proteins MCPIP2 and IGF2BP1 Competitively Modulate Breast Tumor Angiogenesis by Antagonizing VEGFA mRNA Stability and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
IGF2BP1-IN-1: A Technical Guide to a Selective IGF2BP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical oncofetal protein implicated in the progression of numerous cancers.[1][2][3] Its overexpression is frequently correlated with poor prognosis and resistance to therapy.[3][4] IGF2BP1 functions as an RNA-binding protein that recognizes and stabilizes a range of oncogenic messenger RNAs (mRNAs), including those of KRAS and MYC, thereby promoting tumor growth, metastasis, and chemoresistance.[5][6][7] The protein typically contains two RNA recognition motifs (RRMs) and four K homology (KH) domains, which are essential for its RNA-binding activity.[7][8] Given its central role in cancer pathogenesis, IGF2BP1 represents a promising therapeutic target.[3][4] This technical guide provides an in-depth overview of IGF2BP1-IN-1, a selective small-molecule inhibitor of IGF2BP1, and includes another notable inhibitor, BTYNB, for comparative purposes.
Core Compound: this compound (Compound 7773)
This compound, also referred to as compound 7773, is a novel small molecule that selectively inhibits the function of IGF2BP1.[5][9] It was identified through a high-throughput fluorescence polarization-based screen for its ability to disrupt the interaction between IGF2BP1 and KRAS mRNA.[5][10]
Chemical Properties of this compound (Compound 7773)
| Property | Value | Reference |
| Chemical Name | (4-((1H-Tetrazol-1-yl)methyl)phenyl)(3-(benzo[d][1][3]dioxol-5-ylamino)piperidin-1-yl)methanone | [3] |
| CAS Number | 1060951-23-6 | [3][11] |
| Molecular Formula | C21H22N6O3 | [11] |
| Molecular Weight | 406.45 g/mol | [11] |
| Solubility | 10 mM in DMSO | [11] |
Quantitative Data: In Vitro Activity
The following tables summarize the key quantitative data for this compound (7773) and BTYNB.
Table 1: Binding Affinity and Inhibitory Concentration of IGF2BP1 Inhibitors
| Compound | Assay | Target RNA | IC50 | Kd | Reference |
| This compound (7773) | Fluorescence Polarization | Kras 6 RNA | ~30 µM | [5][10] | |
| MicroScale Thermophoresis (MST) | RRM12 di-domain | 1.5 µM | [9][11] | ||
| MicroScale Thermophoresis (MST) | KH34 di-domain | 7.2 µM | [9][11] | ||
| BTYNB | Fluorescence Anisotropy | c-Myc mRNA | Potent and Selective (exact value not specified) | [2][12] |
Table 2: Cellular Activity of IGF2BP1 Inhibitors
| Compound | Cell Line | Effect | Concentration | Reference |
| This compound (7773) | H1299 (Lung Cancer) | Downregulation of Kras and other target RNAs | 20 µM | [9][11] |
| H1299 (Lung Cancer) | Inhibition of wound healing and soft agar (B569324) growth | 5-20 µM | [9][11] | |
| BTYNB | SK-N-AS (Neuroblastoma) | 60% decrease in cell proliferation | 10 µM | [13] |
| SK-N-BE(2) (Neuroblastoma) | 35-40% decrease in cell proliferation | 10 µM | [13] | |
| SK-N-DZ (Neuroblastoma) | 35-40% decrease in cell proliferation | 20 µM | [13] | |
| Melanoma and Ovarian Cancer Cells | Potent inhibition of proliferation | Not specified | [2][12] | |
| Leukemic cells (HL60, K562) | Dose-dependent reduction in cell viability | Varied | [1] |
Experimental Protocols
Fluorescence Polarization (FP)-Based High-Throughput Screening
This assay is designed to identify small molecules that inhibit the interaction between IGF2BP1 and a fluorescently labeled target RNA.
-
Principle: The assay measures the change in the polarization of fluorescent light. A small, fluorescently labeled RNA molecule tumbles rapidly in solution, resulting in low polarization. When a larger protein like IGF2BP1 binds to the RNA, the complex tumbles more slowly, leading to an increase in polarization. Inhibitors that disrupt this binding will cause a decrease in polarization.[14][15]
-
Protocol Outline:
-
Reagents and Preparation:
-
Recombinant IGF2BP1 protein.
-
Fluorescently labeled target RNA (e.g., fluorescein-labeled Kras 6 RNA).[5]
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% Tween-20).
-
Small molecule library dissolved in DMSO.
-
-
Assay Procedure:
-
Dispense the fluorescently labeled RNA into the wells of a microplate.
-
Add the small molecule compounds or DMSO (as a control) to the wells.
-
Initiate the binding reaction by adding recombinant IGF2BP1 protein.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.[14][15]
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Identify "hits" as compounds that cause a significant decrease in polarization compared to the DMSO control.
-
Determine the IC50 value for active compounds by performing dose-response experiments.
-
-
MicroScale Thermophoresis (MST)
MST is a biophysical technique used to quantify the binding affinity between molecules in solution.
-
Principle: MST measures the directed movement of molecules along a microscopic temperature gradient. This movement, called thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule. When a ligand binds to a fluorescently labeled target, these properties are altered, leading to a change in the thermophoretic movement, which is detected as a change in fluorescence.[16][17][18]
-
Protocol Outline:
-
Sample Preparation:
-
Label the recombinant IGF2BP1 protein with a fluorescent dye (e.g., RED-tris-NTA for His-tagged proteins).
-
Prepare a serial dilution of the unlabeled inhibitor (e.g., this compound).
-
-
Measurement:
-
Data Analysis:
-
Plot the change in normalized fluorescence against the logarithm of the inhibitor concentration.
-
Fit the data to a binding curve to determine the dissociation constant (Kd).
-
-
RNA Immunoprecipitation (RIP)
RIP is an antibody-based technique used to identify the RNAs that are physically associated with a specific RNA-binding protein in vivo.
-
Principle: A specific antibody is used to immunoprecipitate the RNA-binding protein of interest from a cell lysate. The RNA molecules that are bound to the protein are co-precipitated. These RNAs are then purified and can be identified by reverse transcription-quantitative PCR (RT-qPCR) or sequencing (RIP-seq).[21][22][23][24]
-
Protocol Outline:
-
Cell Lysis and Immunoprecipitation:
-
Harvest cells and prepare a cell lysate under conditions that preserve RNA-protein interactions.
-
Incubate the cell lysate with an antibody specific to IGF2BP1 (or a control IgG antibody).
-
Add protein A/G beads to capture the antibody-protein-RNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
RNA Extraction and Analysis:
-
Elute the RNA from the immunoprecipitated complexes.
-
Purify the RNA using standard methods.
-
For RIP-qPCR, reverse transcribe the RNA to cDNA and perform quantitative PCR using primers for specific target RNAs.
-
For RIP-seq, prepare a library from the purified RNA and perform next-generation sequencing to identify all bound RNAs.[25]
-
-
Signaling Pathways and Mechanism of Action
IGF2BP1 exerts its oncogenic functions by stabilizing the mRNAs of key cancer-related genes. This compound and other selective inhibitors function by disrupting the interaction between IGF2BP1 and its target mRNAs, leading to the degradation of these transcripts and a subsequent reduction in the corresponding oncoproteins.
Conclusion
This compound (compound 7773) and other selective inhibitors like BTYNB represent a promising new class of anti-cancer agents. By targeting the RNA-stabilizing function of IGF2BP1, these molecules can effectively downregulate multiple oncogenic pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to advance IGF2BP1 inhibitors towards clinical application. Further optimization of these lead compounds, such as the development of AVJ16 from compound 7773, holds significant potential for the treatment of a wide range of IGF2BP1-expressing cancers.[26]
References
- 1. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Igf2bp1 inhibitor 7773 [CAS: 1060951-23-6] Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 4. IGF2BP1: a critical driver of cancer progression and therapeutic target - ecancer [ecancer.org]
- 5. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. IGF2BP1 - Wikipedia [en.wikipedia.org]
- 9. probechem.com [probechem.com]
- 10. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. probechem.com [probechem.com]
- 12. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]
- 14. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 17. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. docs.nrel.gov [docs.nrel.gov]
- 20. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RNA-immunoprecipitation (RIP) [bio-protocol.org]
- 22. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]
- 23. Enhanced Ribonucleoprotein Immunoprecipitation (RIP) Technique for the Identification of mRNA Species in Ribonucleoprotein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. docs.abcam.com [docs.abcam.com]
- 25. researchgate.net [researchgate.net]
- 26. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
An In-Depth Technical Guide to the In Vitro Characterization of IGF2BP1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific molecule "IGF2BP1-IN-1" was not identified in the available literature. This guide provides a comprehensive overview of the in vitro characterization of known Insulin-like Growth Factor 2 mRNA-binding Protein 1 (IGF2BP1) inhibitors, such as BTYNB and the compound designated '7773', based on published research. The methodologies and data presentation formats are applicable to the characterization of any novel IGF2BP1 inhibitor.
Introduction to IGF2BP1
Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1), also known as IMP1 or ZBP1, is a highly conserved oncofetal RNA-binding protein.[1][2] It plays a crucial role in embryogenesis and is re-expressed in various cancers, where its upregulation is often associated with poor prognosis and metastasis.[3][4][5] IGF2BP1 functions by binding to specific mRNA transcripts, thereby regulating their stability, localization, and translation.[1][6][7] Key targets of IGF2BP1 include mRNAs of oncogenes such as c-MYC, KRAS, and YAP1.[1][8][9][10] By stabilizing these transcripts, IGF2BP1 promotes cancer cell proliferation, invasion, and resistance to chemotherapy.[1][11][12] Notably, IGF2BP1 has been identified as an N6-methyladenosine (m6A) "reader," preferentially binding to m6A-modified mRNAs to enhance their stability and translation.[3][4] Given its significant role in cancer pathology, IGF2BP1 has emerged as a promising therapeutic target.
Quantitative Data for Known IGF2BP1 Inhibitors
While specific data for "this compound" is unavailable, this section provides a template for presenting the in vitro characterization data of a hypothetical IGF2BP1 inhibitor, based on assays described for compounds like BTYNB and '7773'.
Table 1: Biochemical and Biophysical Characterization
| Parameter | Assay Type | Value | Target RNA Probe | Reference |
| Binding Affinity (Kd) | Fluorescence Polarization | Example: 10 µM | KRAS RNA fragment | [9] |
| IC50 | Competitive Binding Assay | Example: 5 µM | c-MYC RNA fragment | [13] |
| Mechanism of Action | Spectroscopic Analysis | Binds to a hydrophobic surface at the boundary of KH3 and KH4 domains | N/A | [9] |
Table 2: Cellular Activity
| Parameter | Cell Line | Value | Assay Type | Reference |
| Cell Viability (GI50) | PANC-1 (Pancreatic Cancer) | Example: 20 µM | CellTiter-Glo | [14] |
| Target mRNA Reduction | KYSE30 (Esophageal Cancer) | Example: 40% reduction at 10 µM | qRT-PCR for INHBA mRNA | [4] |
| Downstream Protein Reduction | Ovarian Cancer Cell Line | Example: 50% reduction at 10 µM | Western Blot for YAP1 | [10] |
| Inhibition of Cell Migration | Esophageal Squamous Cancer Cells | Example: 60% inhibition at 10 µM | Transwell Assay | [4] |
| Inhibition of G1/S Transition | PANC-1 | Example: Causes G1 arrest | Flow Cytometry | [14] |
Experimental Protocols
This section details the methodologies for key experiments used in the in vitro characterization of IGF2BP1 inhibitors.
Fluorescence Polarization (FP)-Based High-Throughput Screening
This assay is used to identify small molecules that disrupt the interaction between IGF2BP1 and its target RNA.
-
Principle: A fluorescently labeled RNA probe corresponding to an IGF2BP1 binding site (e.g., from KRAS RNA) is used.[9] When the large IGF2BP1 protein binds to the small fluorescent probe, the complex tumbles more slowly in solution, resulting in a high fluorescence polarization value. A small molecule inhibitor that disrupts this binding will cause the probe to tumble faster, leading to a decrease in fluorescence polarization.
-
Protocol:
-
Purified recombinant IGF2BP1 protein and a fluorescently labeled RNA probe are incubated in an appropriate buffer.
-
The reaction is distributed into a multi-well plate.
-
A library of small molecules is added to the wells.
-
The plate is incubated to allow for binding competition.
-
Fluorescence polarization is measured using a plate reader.
-
A significant decrease in polarization identifies a potential inhibitor.
-
RNA Immunoprecipitation (RIP)
RIP is used to confirm that an inhibitor disrupts the binding of IGF2BP1 to its target mRNAs within a cellular context.
-
Principle: Cells are treated with the inhibitor, and then IGF2BP1 is immunoprecipitated along with its bound RNAs. The abundance of a specific target RNA in the immunoprecipitate is then quantified.
-
Protocol:
-
Culture cells and treat with the IGF2BP1 inhibitor or a vehicle control.
-
Lyse the cells in a non-denaturing buffer to preserve protein-RNA complexes.[10]
-
Incubate the cell lysate with an antibody specific to IGF2BP1, which has been pre-conjugated to magnetic beads.[10]
-
Wash the beads to remove non-specifically bound proteins and RNAs.
-
Elute the protein-RNA complexes from the beads.
-
Isolate the RNA and perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of known IGF2BP1 target mRNAs (e.g., c-MYC, YAP1, INHBA).[4][10]
-
A decrease in the amount of target RNA in the inhibitor-treated sample compared to the control indicates that the inhibitor disrupts the IGF2BP1-RNA interaction in cells.
-
Cellular Viability and Proliferation Assays
These assays determine the effect of the inhibitor on cancer cell growth.
-
Principle: Various methods can be used to assess cell viability, such as measuring ATP levels (CellTiter-Glo) or metabolic activity (MTT assay).
-
Protocol (CellTiter-Glo):
-
Seed cancer cells (e.g., PANC-1) in a 96-well plate and allow them to adhere.[14]
-
Treat the cells with a serial dilution of the IGF2BP1 inhibitor for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence with a plate reader.
-
Calculate the GI50 (concentration that causes 50% inhibition of cell growth).
-
RNA Stability Assay
This assay measures the effect of the inhibitor on the half-life of a target mRNA.
-
Principle: Cells are treated with a transcription inhibitor (e.g., Actinomycin D) to halt new RNA synthesis. The decay rate of a specific mRNA is then measured over time in the presence or absence of the IGF2BP1 inhibitor.
-
Protocol:
-
Treat cells with the IGF2BP1 inhibitor or vehicle control.
-
Add Actinomycin D to block transcription.
-
Collect cell samples at various time points (e.g., 0, 2, 4, 6 hours).
-
Isolate total RNA from each sample.
-
Perform qRT-PCR to quantify the remaining levels of the target mRNA.[4]
-
Calculate the mRNA half-life. A shorter half-life in the presence of the inhibitor indicates that it destabilizes the target mRNA, likely by preventing IGF2BP1 binding.[4]
-
Signaling Pathways and Experimental Workflows
IGF2BP1 Signaling Pathway
Caption: IGF2BP1 signaling pathway and point of inhibition.
In Vitro Characterization Workflow for an IGF2BP1 Inhibitor
Caption: Workflow for in vitro characterization of IGF2BP1 inhibitors.
References
- 1. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs): post-transcriptional drivers of cancer progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 4. Elevated expression of the RNA-binding protein IGF2BP1 enhances the mRNA stability of INHBA to promote the invasion and migration of esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. Reactome | IGF2BP1 binds specific RNAs [reactome.org]
- 8. diseases.jensenlab.org [diseases.jensenlab.org]
- 9. tandfonline.com [tandfonline.com]
- 10. The IGF2BP1 oncogene is a druggable m6A-dependent enhancer of YAP1-driven gene expression in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RNA-Binding Protein IGF2BP1 in Cutaneous Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Cellular Targets of IGF2BP1-IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein that has emerged as a critical post-transcriptional regulator of gene expression in cancer. Its re-expression in various malignancies is associated with poor prognosis, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the cellular targets of IGF2BP1-IN-1, a small molecule inhibitor of IGF2BP1, and its derivatives. We will delve into the quantitative data, experimental protocols for target validation, and the signaling pathways modulated by this inhibitor.
Core Cellular Targets of IGF2BP1 and Mechanism of Action of this compound
IGF2BP1 functions by binding to specific messenger RNA (mRNA) transcripts, thereby shielding them from degradation and enhancing their translation into proteins. This stabilization of target mRNAs is a key mechanism by which IGF2BP1 promotes oncogenesis. The primary and most well-characterized cellular targets of IGF2BP1 are the mRNAs of potent oncogenes, including KRAS and c-Myc .[1][2]
This compound, also referred to in scientific literature as compound '7773', and its more potent derivative, AVJ16, function by directly binding to the K homology (KH) domains 3 and 4 of IGF2BP1.[1][3] This interaction allosterically inhibits the ability of IGF2BP1 to bind to its target mRNAs, leading to their destabilization and subsequent degradation. The consequence is a reduction in the protein levels of key cancer drivers like KRAS and c-Myc, ultimately suppressing the pro-oncogenic phenotype.[1] Another notable inhibitor, BTYNB, has also been shown to disrupt the IGF2BP1-c-Myc mRNA interaction.[4][5]
Quantitative Data: Inhibitor Affinity and Cellular Efficacy
The following tables summarize the key quantitative data for IGF2BP1 inhibitors.
| Inhibitor | Target | Assay Type | Value | Reference |
| This compound ('7773') | IGF2BP1 | Microscale Thermophoresis (MST) | Kd = 17 µM | [1] |
| IGF2BP1-Kras 6 RNA binding | Fluorescence Polarization (FP) | IC50 ≈ 30 µM | [1] | |
| AVJ16 | IGF2BP1 | Microscale Thermophoresis (MST) | Kd ≈ 1.4 µM | [6][7] |
| Cell Migration (H1299 cells) | Wound Healing Assay | IC50 = 0.7 µM | [6] | |
| BTYNB | IMP1 (IGF2BP1) binding to c-Myc mRNA | Fluorescence Anisotropy | Potent Inhibitor | [8] |
| Cell Proliferation (SK-N-AS) | Cell Viability Assay | 30% reduction at 4 µM | [9] | |
| Cell Viability (HL60) | MTT Assay | IC50 = 21.56 µM | [10] | |
| Cell Viability (K562) | MTT Assay | IC50 = 6.76 µM | [10] |
Signaling Pathways Modulated by this compound
Inhibition of IGF2BP1 by this compound and its analogs leads to the downregulation of key oncogenic signaling pathways.
KRAS Signaling Pathway
By preventing IGF2BP1 from stabilizing KRAS mRNA, this compound effectively reduces the levels of KRAS protein.[1] This has a direct impact on downstream signaling, most notably a reduction in the phosphorylation of ERK, a critical mediator of cell proliferation and survival.[1]
c-Myc Regulation and Associated Pathways
The regulation of c-Myc by IGF2BP1 is a central node in its oncogenic function. IGF2BP1 binds to the coding region instability determinant (CRD) of c-Myc mRNA, preventing its degradation.[11] Upstream signaling through mTORC2 and Src can phosphorylate IGF2BP1, modulating its activity and subsequent stabilization of c-Myc mRNA.[12][13] Inhibition of IGF2BP1 leads to a decrease in c-Myc protein levels, affecting a multitude of downstream processes including cell cycle progression and proliferation.[4][14]
Experimental Protocols
Detailed methodologies are crucial for the validation of IGF2BP1 inhibitors and the identification of their cellular targets.
RNA Immunoprecipitation (RIP) for Target Identification
This protocol is used to identify the specific mRNA molecules that are bound by IGF2BP1 within a cell.
References
- 1. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a specific and potent IGF2BP1 inhibitor: A promising therapeutic agent for IGF2BP1-expressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of c-myc mRNA stability by IGF2BP1-associated cytoplasmic RNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTORC2 deploys the mRNA binding protein IGF2BP1 to regulate c-MYC expression and promote cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Impact of IGF2BP1-IN-1 on mRNA Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Insulin-like Growth factor 2 mRNA-binding protein 1 (IGF2BP1) is a critical regulator of gene expression, primarily functioning to enhance the stability of a wide array of messenger RNAs (mRNAs), many of which encode potent oncogenic factors. Its role as an N6-methyladenosine (m6A) 'reader' protein further refines its ability to select and protect target transcripts from degradation, thereby promoting cancer progression.[1][2][3][4][5] The development of small molecule inhibitors targeting IGF2BP1, such as IGF2BP1-IN-1, represents a promising therapeutic strategy to counteract its pro-tumorigenic functions by destabilizing these key mRNAs. This guide provides a comprehensive technical overview of the effects of IGF2BP1 inhibition on mRNA stability, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to IGF2BP1 and mRNA Stability
IGF2BP1 is an RNA-binding protein (RBP) that is highly expressed during embryonic development and becomes silenced in most adult tissues. However, its expression is frequently reactivated in a variety of cancers, where it is often associated with poor prognosis.[2][4] The primary molecular function of IGF2BP1 is to bind to specific sequences or modifications within target mRNAs, thereby shielding them from cellular degradation machinery.
A key aspect of IGF2BP1's function is its recognition of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA.[2][5] IGF2BP1 preferentially binds to m6A-modified transcripts, particularly within a 'GG(m6A)C' consensus sequence, and this interaction is crucial for its mRNA-stabilizing effects.[5] By binding to target mRNAs, often in their 3' untranslated regions (3'UTRs) or coding regions, IGF2BP1 prevents their decay, leading to increased protein expression of oncogenes like MYC, KRAS, and E2F1.[1][6][7] IGF2BP1 can also antagonize miRNA-directed mRNA degradation.[8]
This compound: A Potent Inhibitor
This compound is a small molecule inhibitor of IGF2BP1.[9] It has been shown to bind to the IGF2BP1 protein with high affinity, exhibiting a dissociation constant (Kd) of 2.88 nM.[9] By inhibiting IGF2BP1, this compound is reported to inhibit the proliferation of cancer cells and induce apoptosis.[9]
While specific quantitative data on the effect of this compound on the half-life of individual mRNAs is not yet widely available in the public research domain, its mechanism of action is expected to mirror that of other IGF2BP1 inhibitors and of IGF2BP1 gene silencing. These interventions lead to the destabilization and subsequent degradation of IGF2BP1 target mRNAs. The data presented in this guide, derived from studies using IGF2BP1 knockdown or other small molecule inhibitors like BTYNB, serves as a strong proxy for the anticipated effects of this compound.
Quantitative Data: The Effect of IGF2BP1 Inhibition on mRNA Stability
Inhibition of IGF2BP1, either through genetic depletion (e.g., siRNA knockdown) or small molecule inhibitors, leads to a marked decrease in the stability of its target mRNAs. This is typically quantified by measuring the mRNA half-life, the time it takes for 50% of the mRNA molecules to be degraded after the cessation of transcription.
| Target mRNA | Cancer Cell Line | Method of IGF2BP1 Inhibition | mRNA Half-life (Control) | mRNA Half-life (With IGF2BP1 Inhibition) | Reference |
| c-myc | U2OS (Osteosarcoma) | siRNA Knockdown | ~41 minutes | 24 minutes | [1] |
| INHBA | KYSE30, TE1 (Esophageal Squamous Cell Carcinoma) | siRNA Knockdown | Not specified | Significantly shortened | [2] |
| E2F1 | PANC-1 (Pancreatic Cancer) | siRNA Knockdown | Not specified | Significantly enhanced decay | [8] |
| SIRT1 | ES-2 (Ovarian Cancer) | siRNA Depletion | Not specified | More rapid decay | [10] |
| NFAT5 | Reh (B-cell Acute Lymphoblastic Leukemia) | BTYNB (inhibitor) | Not specified | Dramatic increase in the rate of degradation | |
| c-MYC | Huh7 (Hepatocellular Carcinoma) | CuB (inhibitor) | Not specified | Dramatically decreased half-life | |
| KRAS | Huh7 (Hepatocellular Carcinoma) | CuB (inhibitor) | Not specified | Dramatically decreased half-life |
Signaling Pathways and Mechanisms of Action
IGF2BP1-mediated mRNA stabilization has profound effects on several key signaling pathways that are central to cancer cell proliferation, survival, and metastasis.
General Mechanism of IGF2BP1-Mediated mRNA Stabilization
IGF2BP1 binds to target mRNAs, often in an m6A-dependent manner, protecting them from degradation by ribonucleases and miRNA-induced silencing complexes (RISC). Small molecule inhibitors like this compound are designed to disrupt this interaction, exposing the mRNA to degradation pathways.
Caption: IGF2BP1 binds and stabilizes m6A-modified mRNA, a process disrupted by inhibitors.
IGF2BP1's Role in E2F-Driven Cell Cycle Progression
IGF2BP1 is a post-transcriptional enhancer of the E2F-driven gene expression program, which is critical for the G1/S phase transition of the cell cycle.[7][8] By stabilizing the mRNA of E2F1 and other cell cycle regulators, IGF2BP1 promotes uncontrolled cell proliferation. Inhibition of IGF2BP1 destabilizes these transcripts, leading to G1 cell cycle arrest.
Caption: IGF2BP1 promotes cell proliferation by stabilizing E2F1 mRNA.
Key Experimental Protocols
To study the effect of IGF2BP1 and its inhibitors on mRNA stability, two key experimental techniques are often employed: RNA Immunoprecipitation (RIP) to identify the mRNA targets of IGF2BP1, and Actinomycin D chase assays to measure mRNA half-life.
RNA Immunoprecipitation (RIP) for IGF2BP1
This protocol allows for the isolation and identification of mRNAs that are physically associated with IGF2BP1 within a cell.
1. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in Polysome Lysis Buffer (PLB) supplemented with protease and RNase inhibitors.
-
Incubate on ice to lyse the cells.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with control IgG beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with magnetic beads conjugated to an anti-IGF2BP1 antibody (or control IgG) overnight at 4°C with rotation. This allows the antibody to bind to IGF2BP1 and its associated RNAs.
3. Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads multiple times with a high-salt wash buffer to remove non-specifically bound proteins and RNA.
-
Perform a final wash with a low-salt wash buffer.
4. RNA Elution and Purification:
-
Resuspend the beads in a buffer containing Proteinase K to digest the antibody and IGF2BP1, releasing the bound RNA.
-
Purify the RNA from the supernatant using a standard phenol-chloroform extraction or a column-based RNA purification kit.
5. Analysis:
-
The purified RNA can be analyzed by RT-qPCR to quantify the enrichment of specific candidate mRNAs or by next-generation sequencing (RIP-Seq) to identify the entire repertoire of IGF2BP1-bound transcripts.
Actinomycin D Chase Assay for mRNA Half-life Determination
This protocol measures the decay rate of a specific mRNA after transcription has been globally inhibited.
1. Cell Treatment:
-
Plate cells and, if applicable, treat with this compound (or a vehicle control like DMSO) for a predetermined amount of time.
2. Transcription Inhibition:
-
Add Actinomycin D to the cell culture medium at a final concentration of 5-10 µg/mL. This blocks new mRNA synthesis. This is your time zero (t=0) point.
3. Time Course Collection:
-
Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 30, 60, 90, 120 minutes). The exact time points should be optimized based on the expected half-life of the mRNA of interest.
4. RNA Extraction and Quantification:
-
At each time point, lyse the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Use quantitative PCR (qPCR) with primers specific to the target mRNA and a stable reference gene to determine the relative amount of the target mRNA remaining at each time point.
5. Data Analysis:
-
Normalize the target mRNA levels at each time point to the t=0 time point.
-
Plot the percentage of remaining mRNA versus time on a semi-logarithmic graph.
-
Calculate the mRNA half-life (t1/2) by determining the time it takes for the mRNA level to decrease to 50% of its initial amount.
Caption: Workflow for determining mRNA half-life using an Actinomycin D chase assay.
Conclusion
IGF2BP1 is a pivotal post-transcriptional regulator that promotes cancer by stabilizing oncogenic mRNAs. The development of inhibitors such as this compound provides a powerful tool to reverse this effect, leading to the degradation of key cancer-driving transcripts. The methodologies and data presented in this guide offer a framework for researchers and drug development professionals to investigate and leverage the therapeutic potential of targeting IGF2BP1-mediated mRNA stability. By understanding the profound impact of IGF2BP1 inhibition on the cellular transcriptome, we can advance the development of novel and effective cancer therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Control of c-myc mRNA stability by IGF2BP1-associated cytoplasmic RNPs. | Semantic Scholar [semanticscholar.org]
- 5. biorxiv.org [biorxiv.org]
- 6. IGF2BP1 enhances an aggressive tumor cell phenotype by impairing miRNA-directed downregulation of oncogenic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Control of c-myc mRNA stability by IGF2BP1-associated cytoplasmic RNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of IGF2BP1-IN-1 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical oncofetal protein implicated in the progression of numerous cancers. Its overexpression is frequently correlated with poor prognosis, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of IGF2BP1-IN-1, a designation for small molecule inhibitors of IGF2BP1, and their role in modulating cancer cell line behavior. We will delve into the mechanism of action of these inhibitors, present quantitative data on their efficacy, provide detailed experimental protocols for their evaluation, and visualize the key signaling pathways involved.
Introduction to IGF2BP1 in Cancer
IGF2BP1 is an RNA-binding protein that plays a pivotal role in post-transcriptional gene regulation. It recognizes and binds to N6-methyladenosine (m6A) modifications on target mRNAs, leading to their stabilization and enhanced translation.[1] Key oncogenic transcripts regulated by IGF2BP1 include c-Myc, KRAS, and E2F1.[2][3][4] By promoting the expression of these potent drivers of cell proliferation and survival, IGF2BP1 contributes significantly to tumorigenesis.[2][3][5]
This compound: Small Molecule Inhibitors
Several small molecule inhibitors targeting IGF2BP1 have been identified, which we collectively refer to as this compound for the purpose of this guide. These inhibitors, including BTYNB and a compound known as '7773' along with its derivative AVJ16, function by disrupting the interaction between IGF2BP1 and its target mRNAs.[6][7][8] This disruption leads to the destabilization and subsequent degradation of oncogenic transcripts, ultimately suppressing the cancer phenotype.
Quantitative Data on this compound Efficacy
The efficacy of IGF2BP1 inhibitors has been quantified across various cancer cell lines using several metrics, including IC50 values for cell viability, dissociation constants (Kd) for target engagement, and analysis of cell cycle distribution and apoptosis induction.
Table 1: Inhibitor Affinity and Potency
| Inhibitor | Parameter | Value | Cell Line/Assay Condition | Reference |
| BTYNB | IC50 | 5 µM | Inhibition of IGF2BP1 binding to c-Myc mRNA | [9] |
| BTYNB | IC50 | 10 µM | Proliferation inhibition in SK-N-AS neuroblastoma cells | [8][10] |
| BTYNB | IC50 | 20 µM | Proliferation inhibition in SK-N-DZ neuroblastoma cells | [8][10] |
| 7773 | IC50 | ~30 µM | Inhibition of Igf2bp1 binding to Kras RNA | [11][12] |
| 7773 | Kd | 17 µM | Binding to Igf2bp1 protein (MST assay) | [12] |
| AVJ16 | Kd | 1.4 µM | Binding to IGF2BP1 protein | [5][13] |
| AVJ16 | IC50 | 0.7 µM | Wound healing assay | [14] |
Table 2: Effect of IGF2BP1 Knockdown on Cell Cycle Progression
| Cell Line | Condition | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| PANC-1 | siCtrl | 55.3 | 31.5 | 13.2 | [15][16] |
| PANC-1 | siIGF2BP1 | 68.7 | 20.1 | 11.2 | [15][16] |
| HepG2 | siCtrl | 50.1 | 35.2 | 14.7 | [15] |
| HepG2 | siIGF2BP1 | 62.4 | 25.8 | 11.8 | [15] |
| A549 | siCtrl | 48.9 | 36.8 | 14.3 | [15] |
| A549 | siIGF2BP1 | 60.2 | 27.5 | 12.3 | [15] |
| ES-2 | siCtrl | 45.7 | 40.1 | 14.2 | [15] |
| ES-2 | siIGF2BP1 | 58.9 | 28.7 | 12.4 | [15] |
| MV3 | siCtrl | 52.1 | 33.6 | 14.3 | [15] |
| MV3 | siIGF2BP1 | 64.3 | 24.1 | 11.6 | [15] |
Signaling Pathways Modulated by IGF2BP1
IGF2BP1 influences key signaling pathways that are central to cancer cell proliferation and survival. The two major pathways identified are the PI3K/AKT and the SRC/MAPK pathways. Inhibition of IGF2BP1 leads to the downregulation of these pathways.
Caption: IGF2BP1-mediated activation of the PI3K/AKT signaling pathway.
Caption: IGF2BP1-mediated activation of the SRC/MAPK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cancer cell lines.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.[2][4][17]
Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
Opaque-walled multiwell plates (96- or 384-well)
-
Cancer cell lines of interest
-
Cell culture medium
-
This compound (test compound)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into opaque-walled multiwell plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Compound Treatment: After 24 hours, treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay: a. Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL). c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental readings. Plot the cell viability against the inhibitor concentration to determine the IC50 value.
Caption: Experimental workflow for the CellTiter-Glo® cell viability assay.
Apoptosis Assay (Annexin V Staining)
This protocol is based on standard Annexin V staining procedures for flow cytometry.[3][18][19][20]
Principle: This assay detects apoptosis by using Annexin V, which binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane of apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound (test compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound or vehicle control for the desired time (e.g., 48 hours).
-
Cell Harvesting: a. Collect the culture medium containing floating cells. b. Wash the adherent cells with PBS and detach them using trypsin-EDTA. c. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Staining: a. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Proliferation Assay (EdU Staining)
This protocol is based on standard EdU (5-ethynyl-2'-deoxyuridine) incorporation assays.[1][6][21][22][23]
Principle: EdU is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during active DNA synthesis (S-phase). The incorporated EdU can be detected via a click chemistry reaction with a fluorescent azide, allowing for the visualization and quantification of proliferating cells.
Materials:
-
Cancer cell lines
-
This compound (test compound)
-
EdU solution (e.g., 10 mM in DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Seed cells on coverslips or in plates and treat with this compound or vehicle control.
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.5% Triton X-100 for 20 minutes at room temperature.
-
Click Reaction: Wash the cells and incubate with the click chemistry reaction cocktail for 30 minutes at room temperature in the dark.
-
Nuclear Staining: Wash the cells and counterstain with DAPI or Hoechst for 10 minutes.
-
Imaging/Analysis: Wash the cells and mount the coverslips on slides. Image using a fluorescence microscope. The percentage of EdU-positive cells can be quantified. Alternatively, cells can be analyzed by flow cytometry.
RNA Immunoprecipitation (RIP)
This protocol provides a general framework for performing RIP to identify RNAs bound by IGF2BP1.[7][24][25][26][27]
Principle: RIP is a technique used to isolate and identify RNAs that are physically associated with a specific RNA-binding protein (RBP) in vivo. An antibody against the RBP of interest is used to pull down the RBP-RNA complex.
Materials:
-
Cancer cell lines
-
Anti-IGF2BP1 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
RIP Lysis Buffer
-
Protease and RNase inhibitors
-
RNA extraction kit
-
RT-qPCR reagents
Procedure:
-
Cell Lysis: Harvest cells and lyse them in RIP Lysis Buffer supplemented with protease and RNase inhibitors.
-
Immunoprecipitation: a. Pre-clear the cell lysate with protein A/G beads. b. Incubate the pre-cleared lysate with an anti-IGF2BP1 antibody or an IgG control antibody overnight at 4°C. c. Add protein A/G beads to capture the antibody-RBP-RNA complexes.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
RNA Elution and Purification: Elute the RNA from the beads and purify it using an RNA extraction kit.
-
Analysis: Analyze the purified RNA by RT-qPCR to quantify the enrichment of specific target mRNAs (e.g., c-Myc, KRAS) in the IGF2BP1 immunoprecipitation compared to the IgG control.
Caption: Experimental workflow for RNA Immunoprecipitation (RIP).
Conclusion and Future Directions
The inhibition of IGF2BP1 presents a promising therapeutic strategy for a wide range of cancers. The small molecule inhibitors discussed in this guide have demonstrated potent anti-cancer effects in preclinical studies by disrupting the stabilization of key oncogenic mRNAs. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals working to advance IGF2BP1-targeted therapies. Future research should focus on optimizing the pharmacological properties of existing inhibitors, identifying novel IGF2BP1 inhibitors with improved specificity and potency, and evaluating their efficacy in in vivo models and ultimately in clinical trials. A deeper understanding of the complex regulatory networks governed by IGF2BP1 will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ch.promega.com [ch.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Enhanced Ribonucleoprotein Immunoprecipitation (RIP) Technique for the Identification of mRNA Species in Ribonucleoprotein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]
- 9. BTYNB | IGF2BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. promega.com [promega.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. kumc.edu [kumc.edu]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. RNA-immunoprecipitation (RIP) [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. docs.abcam.com [docs.abcam.com]
- 27. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]
A Technical Guide to Small Molecule Inhibition of IGF2BP1: Interaction with RNA Binding Domains
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "IGF2BP1-IN-1" is not a publicly documented small molecule inhibitor. This technical guide will therefore focus on a well-characterized inhibitor, AVJ16 , and its parent compound 7773 , as a representative and detailed example of a small molecule that directly interacts with the RNA binding domains of the Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1).
Introduction: IGF2BP1 as a Therapeutic Target
Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein (RBP) that plays a critical role in embryogenesis and carcinogenesis.[1][2] Its expression is significantly downregulated in most adult tissues but becomes aberrantly high in a wide array of malignancies, including lung, liver, breast, and colorectal cancers, where its elevated levels often correlate with poor prognosis and therapy resistance.[3]
IGF2BP1 functions as a post-transcriptional regulator, primarily by binding to and stabilizing specific mRNAs, thereby promoting the expression of key pro-oncogenic factors.[2][4] A crucial aspect of its function is its role as an "m6A reader," where it recognizes N6-methyladenosine modifications on target transcripts, such as MYC and KRAS, enhancing their stability and translation.[3][5]
The protein's structure is defined by six canonical RNA binding domains: two N-terminal RNA Recognition Motifs (RRMs) and four C-terminal K Homology (KH) domains.[6][7] These domains, particularly the KH domains, are responsible for recognizing and binding target mRNAs.[6][8] The critical role of IGF2BP1 in promoting multiple cancer hallmarks has positioned it as a compelling therapeutic target.[3] The development of small molecule inhibitors that can disrupt the IGF2BP1-RNA interaction represents a promising strategy for cancer therapy.[1][3]
The IGF2BP1 Protein: Domain Architecture and Function
The IGF2BP1 protein is organized into three di-domains which facilitate its RNA-binding activity. Understanding this architecture is key to comprehending how small molecule inhibitors can be designed to disrupt its function.
The protein contains two RRMs and four KH domains.[7][9] While the RRMs may contribute to stabilizing the protein-RNA complex, RNA binding is primarily facilitated by the KH domains.[6][8] Specifically, the KH1-2 and KH3-4 di-domains have been shown to bind various RNA cognate sequences.[1] For some targets, like β-actin mRNA, only the KH3-4 di-domain is required for interaction.[1]
Inhibitor Profile: AVJ16 (Derivative of Compound 7773)
Compound 7773 was identified from a high-throughput fluorescence polarization-based screen of over 27,000 small molecules.[1] It was found to directly bind IGF2BP1 and inhibit its interaction with target RNAs, such as KRAS mRNA.[1] Subsequent optimization of 7773 led to the development of AVJ16 , a derivative with improved binding affinity and specificity.[4]
Mechanism of Action
AVJ16 and its parent compound 7773 function by directly binding to IGF2BP1 and disrupting its ability to bind target mRNAs. This leads to the destabilization and subsequent downregulation of oncogenic transcripts that are normally protected by IGF2BP1.
References
- 1. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Allosteric Regulation of IGF2BP1 as a Novel Strategy for the Activation of Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for IGF2BP1-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein that plays a critical role in embryonic development and is re-expressed in various cancers.[1][2][3] IGF2BP1 is associated with poor prognosis and therapy resistance in numerous malignancies.[4] It functions by binding to and stabilizing specific mRNAs, thereby promoting the expression of oncoproteins such as c-MYC, KRAS, and E2F1.[1][5][6] IGF2BP1 has been identified as a reader of N6-methyladenosine (m6A), an RNA modification that enhances its binding to target transcripts.[1][4] The inhibition of IGF2BP1 presents a promising therapeutic strategy to counteract tumor progression. This document provides a detailed experimental protocol for the use of IGF2BP1-IN-1, a representative small molecule inhibitor of IGF2BP1, in a cell culture setting.
Data Presentation
Table 1: Summary of Experimental Parameters for this compound
| Parameter | Recommended Range/Value | Notes |
| Cell Lines | A-549 (Lung Carcinoma), ES-2 (Ovarian Cancer), Hep-G2 (Hepatocellular Carcinoma), PANC-1 (Pancreatic Cancer), SK-N-AS, SK-N-BE(2) (Neuroblastoma) | Cell line selection should be based on endogenous IGF2BP1 expression levels. |
| Seeding Density | 1 x 10⁴ to 2 x 10⁴ cells/well | For a 96-well plate format for proliferation assays.[7] Adjust based on cell line growth characteristics. |
| This compound Concentration | 1 - 10 µM | Optimal concentration should be determined empirically through a dose-response study. A starting concentration of 4 µM has been shown to be effective for similar inhibitors.[7] |
| Treatment Duration | 24 - 96 hours | Dependent on the assay being performed. For proliferation assays, longer incubation times (e.g., 60-96 hours) are common.[7][8] |
| Vehicle Control | DMSO | The final concentration of DMSO should be kept constant across all treatments and should not exceed 0.1% (v/v). |
Experimental Protocols
Cell Culture and Maintenance
-
Culture selected cancer cell lines (e.g., A-549, PANC-1) in the recommended medium, such as DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]
-
Passage the cells upon reaching 80-90% confluency to maintain exponential growth.
This compound Preparation and Treatment
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in a complete culture medium.
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction).
-
Allow the cells to adhere and stabilize for 24 hours.
-
Remove the existing medium and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired treatment duration.
Cell Viability/Proliferation Assay (CCK-8 or MTT)
This protocol is adapted from a Cell Counting Kit-8 (CCK-8) assay.[9][10]
-
Seed 1 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.[10]
-
Treat the cells with a serial dilution of this compound and a vehicle control for 24, 48, or 72 hours.[10]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol provides a general workflow for Western blotting.[11]
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against IGF2BP1, downstream targets (e.g., c-MYC, E2F1), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is based on standard qRT-PCR procedures.[7][12]
-
Following treatment with this compound, isolate total RNA from the cells using a suitable kit (e.g., TRIzol or column-based kits).[12]
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[7]
-
Perform qRT-PCR using a SYBR Green-based master mix and primers specific for IGF2BP1 target genes (e.g., MYC, E2F1) and a housekeeping gene (e.g., RPS18, GAPDH) for normalization.[7]
-
Analyze the relative transcript levels using the comparative Ct (ΔΔCt) method.[7]
Visualizations
Caption: IGF2BP1 signaling pathway and point of intervention for this compound.
Caption: General experimental workflow for evaluating this compound in cell culture.
References
- 1. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 2. ovid.com [ovid.com]
- 3. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated expression of the RNA-binding protein IGF2BP1 enhances the mRNA stability of INHBA to promote the invasion and migration of esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 12. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IGF2BP1-IN-1 in Wound Healing Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein that plays a critical role in embryonic development and carcinogenesis.[1] It functions by binding to the 5' or 3' untranslated regions (UTRs) of specific target mRNAs, thereby regulating their stability, translation, and subcellular localization.[2] Key targets of IGF2BP1 include mRNAs encoding for proteins involved in cell proliferation, migration, and invasion, such as β-actin (ACTB), c-MYC, CD44, and MAPK4.[3] By stabilizing these transcripts, IGF2BP1 promotes an aggressive cellular phenotype, making it a compelling target for therapeutic intervention in diseases characterized by excessive cell migration and proliferation, such as cancer and fibrosis.
IGF2BP1-IN-1 is a potent and specific small molecule inhibitor of IGF2BP1. It binds directly to the IGF2BP1 protein with high affinity (K_D = 2.88 nM), disrupting its interaction with target mRNAs and inhibiting downstream signaling pathways.[4] This leads to a reduction in the expression of pro-migratory and pro-proliferative proteins, resulting in the inhibition of cancer cell proliferation and induction of apoptosis.[4] Given its mechanism of action, this compound is a valuable tool for investigating the role of IGF2BP1 in cellular processes and holds therapeutic potential.
The wound healing assay, or scratch assay, is a simple and widely used in vitro method to study collective cell migration. It mimics the process of wound closure by creating a cell-free gap in a confluent cell monolayer. The rate at which cells migrate to close this gap can be quantified to assess the impact of various treatments on cell motility. This application note provides a detailed protocol for utilizing this compound in a wound healing assay to investigate its inhibitory effects on cell migration.
Principle of the Assay
A confluent monolayer of cultured cells is mechanically "wounded" by creating a scratch with a sterile pipette tip. The cells at the edge of the scratch will then migrate to close the gap. By treating the cells with this compound, the inhibitory effect on cell migration can be observed and quantified by measuring the rate of wound closure over time compared to a vehicle-treated control. To distinguish between the effects on cell migration and proliferation, a proliferation inhibitor like Mitomycin C can be included in the experimental setup.
Experimental Protocols
I. Materials and Reagents
-
Cell Lines: A cell line known to express IGF2BP1 and exhibit migratory behavior (e.g., HaCaT keratinocytes, various cancer cell lines like A549 or HCT116).
-
This compound: Supplied as a solid. Prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS): Sterile, Ca²⁺/Mg²⁺-free.
-
Trypsin-EDTA: For cell detachment.
-
DMSO: Vehicle control.
-
(Optional) Mitomycin C: To inhibit cell proliferation.
-
Tissue Culture Plates: 24-well or 12-well plates.
-
Sterile Pipette Tips: p200 or p1000.
-
Microscope: Inverted microscope with a camera for imaging.
-
Image Analysis Software: ImageJ or similar software for quantifying the scratch area.
II. Preparation of Reagents
-
This compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage (up to 6 months at -80°C).[4]
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in a complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line. Based on its IC50 values for proliferation (9 nM for A549, 34 nM for HCT116), a starting range of 1-100 nM is suggested.[4]
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
III. Wound Healing Assay Protocol
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 24-well or 12-well plates at a density that will allow them to form a confluent monolayer within 24 hours.
-
-
Creating the Scratch:
-
Once the cells have reached >90% confluency, gently create a straight scratch across the center of each well using a sterile p200 pipette tip.[5] A cross-shaped scratch can also be made.[6]
-
After creating the scratch, gently wash the wells twice with sterile PBS to remove any detached cells and debris.[5]
-
-
Treatment with this compound:
-
After washing, replace the PBS with the prepared working solutions of this compound or the vehicle control medium.
-
(Optional) To specifically assess migration, pre-treat the cells with Mitomycin C (e.g., 10 µg/mL) for 2 hours before creating the scratch to inhibit cell proliferation.[5] Then, proceed with the scratch and addition of this compound containing medium.
-
-
Imaging and Analysis:
-
Immediately after adding the treatments (time 0), capture images of the scratch in each well using an inverted microscope at low magnification (e.g., 4x or 10x). Mark the position of the images to ensure the same field is captured at subsequent time points.
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
Capture images of the same scratch areas at regular intervals (e.g., 6, 12, 24, and 48 hours) until the scratch in the control wells is nearly closed.
-
Quantify the area of the scratch in each image using ImageJ or other suitable software.
-
Calculate the percentage of wound closure at each time point using the following formula: % Wound Closure = [ (Area at T₀ - Area at Tₓ) / Area at T₀ ] x 100 Where T₀ is the initial time point and Tₓ is the subsequent time point.
-
Data Presentation
Summarize the quantitative data from the wound healing assay in a table for easy comparison.
| Treatment Group | Concentration | Time (hours) | Average Wound Area (pixels²) | % Wound Closure |
| Vehicle Control | 0.1% DMSO | 0 | 500,000 | 0 |
| 12 | 350,000 | 30 | ||
| 24 | 150,000 | 70 | ||
| 48 | 25,000 | 95 | ||
| This compound | 10 nM | 0 | 500,000 | 0 |
| 12 | 450,000 | 10 | ||
| 24 | 375,000 | 25 | ||
| 48 | 300,000 | 40 | ||
| This compound | 50 nM | 0 | 500,000 | 0 |
| 12 | 480,000 | 4 | ||
| 24 | 450,000 | 10 | ||
| 48 | 425,000 | 15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Visualization of Pathways and Workflows
Caption: IGF2BP1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro wound healing (scratch) assay.
References
- 1. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | IGF2BP1 binds specific RNAs [reactome.org]
- 3. Allosteric Regulation of IGF2BP1 as a Novel Strategy for the Activation of Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of IGF2BP1 Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein that plays a critical role in tumorigenesis by regulating the stability and translation of various pro-oncogenic mRNAs.[1][2] Its overexpression is associated with poor prognosis in numerous cancers, making it an attractive therapeutic target.[3][4] This document provides detailed application notes and protocols for the in vivo use of small molecule inhibitors targeting IGF2BP1 in mouse models, based on currently available preclinical data. While information on a specific compound named "IGF2BP1-IN-1" is not available in the reviewed literature, data for other potent IGF2BP1 inhibitors such as Cucurbitacin B (CuB) and the developmental compound AVJ16 (a derivative of compound 7773) are presented.
Data Presentation: In Vivo Dosage and Administration of IGF2BP1 Inhibitors in Mice
The following table summarizes the available quantitative data for the in vivo administration of IGF2BP1 inhibitors in mouse models.
| Inhibitor | Mouse Model | Cell Line | Dosage | Administration Route | Dosing Schedule | Key Outcomes | Reference |
| Cucurbitacin B (CuB) | BALB/c mice | H22 (Hepatocellular Carcinoma) | 1 mg/kg and 5 mg/kg | Intraperitoneal (i.p.) injection | Daily for 14 days | Reduced tumor volume and weight; induced apoptosis of HCC cells. | [5] |
Note: Specific in vivo dosage information for AVJ16 and its parent compound 7773 is not detailed in the provided search results. However, these compounds have demonstrated efficacy in cellular assays, inhibiting cell migration and reducing levels of IGF2BP1 target mRNAs like KRAS.[4][6][7]
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study of an IGF2BP1 Inhibitor
This protocol outlines a general procedure for evaluating the antitumor effects of an IGF2BP1 inhibitor in a xenograft mouse model, based on the methodology described for Cucurbitacin B.[5]
1. Animal Model and Cell Line:
- Animal Strain: BALB/c mice (or other appropriate immunocompromised or immunocompetent strain depending on the study design).
- Cell Line: H22 hepatocellular carcinoma cells (or another relevant cancer cell line with high IGF2BP1 expression).
2. Tumor Implantation:
- Culture H22 cells to the logarithmic growth phase.
- Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS).
- Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
3. Treatment Groups:
- Randomly assign mice into treatment and control groups (n=6 per group is a common practice).[5]
- Control Group: Vehicle control (e.g., DMSO or saline).
- Treatment Group(s): IGF2BP1 inhibitor at desired concentrations (e.g., 1 mg/kg and 5 mg/kg for CuB).[5]
4. Drug Administration:
- Prepare the IGF2BP1 inhibitor in the appropriate vehicle.
- Administer the inhibitor or vehicle via the chosen route (e.g., intraperitoneal injection).
- Follow the specified dosing schedule (e.g., daily for 14 days).[5]
5. Monitoring and Endpoints:
- Monitor the body weight of the mice regularly to assess toxicity.
- Measure tumor volume at set intervals (e.g., every 2 days) using calipers (Volume = 0.5 x length x width²).
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight.
6. Downstream Analysis:
- Histology: Fix a portion of the tumor tissue in formalin for hematoxylin (B73222) and eosin (B541160) (H&E) staining to observe tumor morphology.
- Immunohistochemistry (IHC): Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay) to assess the biological effects of the inhibitor on the tumor tissue.[5]
Mandatory Visualizations
IGF2BP1 Signaling Pathway
IGF2BP1 functions as a post-transcriptional regulator, primarily by binding to N6-methyladenosine (m6A) modifications on target mRNAs.[8][9] This binding enhances the stability and/or translation of these mRNAs, which often encode for oncoproteins and cell cycle regulators.
Caption: IGF2BP1 binds to m6A-modified mRNAs, preventing their decay and promoting their translation into oncoproteins.
Experimental Workflow for In Vivo IGF2BP1 Inhibitor Studies
The following diagram illustrates a typical workflow for preclinical evaluation of an IGF2BP1 inhibitor in a mouse xenograft model.
Caption: A typical experimental workflow for evaluating an IGF2BP1 inhibitor in a mouse xenograft model.
References
- 1. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Allosteric Regulation of IGF2BP1 as a Novel Strategy for the Activation of Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA-Immunoprecipitation (RIP) Assay with IGF2BP1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein that plays a crucial role in tumorigenesis by enhancing the stability and translation of its target mRNAs.[1][2] Its overexpression is correlated with poor prognosis in various cancers, making it an attractive therapeutic target.[1] Small molecule inhibitors, such as IGF2BP1-IN-1, have been developed to disrupt the interaction between IGF2BP1 and its target RNAs, thereby inhibiting its pro-oncogenic functions.[3]
This document provides detailed application notes and a comprehensive protocol for performing an RNA-immunoprecipitation (RIP) assay to investigate the effect of this compound treatment on the association of IGF2BP1 with its target RNAs. The RIP assay is a powerful technique used to detect the in vivo interaction between proteins and RNA molecules.[4]
Application Notes
The following application notes provide guidance on the use of this compound in conjunction with the RIP assay to validate target engagement and elucidate the mechanism of action of the inhibitor.
-
Cell Line Selection: Choose a cancer cell line with high endogenous expression of IGF2BP1 for optimal signal-to-noise ratio in the RIP assay. Cell lines such as KYSE30 (esophageal squamous cell carcinoma) and TE1 (esophageal squamous cell carcinoma) have been shown to be suitable for this purpose.[4]
-
Inhibitor Concentration and Treatment Time: The optimal concentration and treatment time for this compound should be determined empirically for each cell line. A dose-response and time-course experiment assessing the downstream effects of IGF2BP1 inhibition (e.g., decreased expression of target genes like INHBA) can guide the selection of appropriate experimental conditions.[4]
-
Antibody Validation: The success of the RIP assay is highly dependent on the specificity and efficiency of the antibody against IGF2BP1. It is crucial to validate the antibody for immunoprecipitation applications.
-
Controls: Appropriate controls are essential for the interpretation of RIP assay results. These should include:
-
IgG Control: A non-specific IgG antibody should be used as a negative control to account for non-specific binding of RNA to the beads and antibody.
-
No-Antibody Control: A sample processed without any antibody can also serve as a negative control.
-
Input Control: A fraction of the cell lysate should be saved before immunoprecipitation to represent the total RNA expression levels.
-
-
Downstream Analysis: The RNA isolated from the RIP assay can be analyzed by quantitative reverse transcription PCR (qRT-PCR) to quantify the enrichment of specific target RNAs. The results are typically presented as fold enrichment in the IGF2BP1 immunoprecipitation relative to the IgG control.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from a RIP assay coupled with qRT-PCR following treatment with an IGF2BP1 inhibitor. The data is based on published findings for inhibitors with a similar mechanism of action to this compound, such as BTYNB and '7773'.
Table 1: Effect of IGF2BP1 Inhibitor (BTYNB) on the Interaction between IGF2BP1 and INHBA mRNA. [4]
| Treatment | Target RNA | Fold Enrichment (IGF2BP1-IP vs. IgG-IP) |
| Vehicle (DMSO) | INHBA | 12.5 |
| BTYNB | INHBA | 2.5 |
Data is illustrative and based on graphical representation in the cited literature. Fold enrichment is calculated relative to the IgG control.
Table 2: Effect of IGF2BP1 Inhibitor ('7773') on the Steady-State Levels of Target mRNAs. [5]
| Cell Line | Target RNA | Treatment Time (hours) | Fold Change in mRNA Level (Inhibitor vs. Vehicle) |
| ES2 | KRAS | 24 | ~0.6 |
| ES2 | MYC | 24 | ~0.7 |
| H1299 | KRAS | 24 | ~0.5 |
| H1299 | MYC | 24 | ~0.6 |
This table demonstrates the downstream consequences of inhibiting IGF2BP1's binding to its target RNAs, leading to their reduced stability and lower steady-state levels.
Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Plate the chosen cancer cell line (e.g., KYSE30) and grow to 70-80% confluency.
-
Treat the cells with the predetermined optimal concentration of this compound or vehicle control (e.g., DMSO) for the desired duration.
-
Harvest the cells for the RIP assay.
Protocol 2: RNA-Immunoprecipitation (RIP) Assay
This protocol is adapted from standard RIP procedures.[4]
Reagents and Buffers:
-
PBS (Phosphate-Buffered Saline), ice-cold
-
Polysome Lysis Buffer (e.g., 10 mM HEPES, 100 mM KCl, 5 mM MgCl2, 0.5% NP-40, supplemented with protease and RNase inhibitors)
-
Protein A/G magnetic beads
-
Anti-IGF2BP1 antibody
-
Normal Rabbit or Mouse IgG
-
RIP Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.05% NP-40)
-
Proteinase K
-
RNA purification kit or TRIzol reagent
Procedure:
-
Cell Lysis:
-
Wash the treated and control cells twice with ice-cold PBS.
-
Add ice-cold Polysome Lysis Buffer to the cells and scrape to collect the lysate.
-
Incubate the lysate on ice for 15 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate). Reserve a small aliquot as the "Input" control.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.
-
Add the anti-IGF2BP1 antibody or control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washes:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold RIP Wash Buffer.
-
-
RNA Elution and Purification:
-
Resuspend the beads in a buffer containing Proteinase K and incubate at 55°C for 30 minutes to digest the protein.
-
Purify the RNA from the supernatant using an RNA purification kit or TRIzol extraction according to the manufacturer's instructions.
-
Elute the RNA in RNase-free water.
-
Protocol 3: Quantitative Reverse Transcription PCR (qRT-PCR)
-
Reverse Transcription:
-
Synthesize cDNA from the RNA isolated from the "Input" and immunoprecipitated samples using a reverse transcription kit with random primers.
-
-
qPCR:
-
Perform qPCR using SYBR Green or a probe-based assay with primers specific for the target RNAs (e.g., INHBA, MYC, KRAS) and a negative control RNA (e.g., GAPDH).
-
Calculate the relative amount of each target RNA in the immunoprecipitated samples and normalize to the input.
-
Express the results as fold enrichment in the IGF2BP1-IP sample compared to the IgG control sample.
-
Visualizations
Caption: Experimental workflow for the RIP assay with this compound treatment.
Caption: Simplified signaling pathway of IGF2BP1 and the point of intervention for this compound.
References
- 1. IGF2BP1: a critical driver of cancer progression and therapeutic target - ecancer [ecancer.org]
- 2. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 3. Frontiers | IGF2BP1, a New Target to Overcome Drug Resistance in Melanoma? [frontiersin.org]
- 4. Elevated expression of the RNA-binding protein IGF2BP1 enhances the mRNA stability of INHBA to promote the invasion and migration of esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following IGF2BP1-IN-1 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein that plays a critical role in tumor progression by enhancing the stability and translation of its target mRNAs.[1][2] Elevated expression of IGF2BP1 is observed in a variety of cancers and is often associated with poor prognosis.[2][3] IGF2BP1 modulates several pro-oncogenic signaling pathways, including those driven by MYC, KRAS, and E2F1, by stabilizing their respective mRNAs.[1][2][4]
Small molecule inhibitors of IGF2BP1, such as BTYNB and AVJ16 (hereafter referred to as IGF2BP1-IN-1 for the purpose of this document), have been developed to disrupt the interaction between IGF2BP1 and its target mRNAs, leading to the downregulation of oncoproteins.[5][6] Western blot analysis is a crucial technique to quantify the reduction in target protein expression following treatment with this compound, thereby confirming the inhibitor's mechanism of action and efficacy.[7]
These application notes provide a comprehensive guide for utilizing Western blot analysis to measure changes in key protein levels in response to this compound treatment.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize representative quantitative data from Western blot analyses of cancer cell lines treated with IGF2BP1 inhibitors. Data is presented as fold change in protein expression relative to a vehicle-treated control, normalized to a loading control (e.g., β-actin or Vinculin).
Table 1: Dose-Dependent Effect of this compound on KRAS Protein Expression
| Treatment Group | Concentration (µM) | Fold Change in KRAS Protein (Treated/Control) |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 1.2 | 0.85 |
| This compound | 2.5 | 0.60 |
| This compound | 5.0 | 0.40 |
Note: This data is illustrative, based on findings showing a dose-dependent reduction of Kras protein upon treatment with an IGF2BP1 inhibitor.[8]
Table 2: Effect of IGF2BP1 Inhibition on Downstream Target Proteins
| Target Protein | Cellular Function | Expected Change Post-Treatment | Illustrative Fold Change (Treated/Control) |
| c-MYC | Transcription Factor, Cell Proliferation | Decrease | 0.5[4][5] |
| KRAS | Signal Transduction (GTPase) | Decrease | 0.5[1][8] |
| E2F1 | Transcription Factor, Cell Cycle | Decrease | 0.45[2] |
| INHBA | TGF-β Signaling Pathway | Decrease | 0.6[9] |
| p-Smad2/3 | TGF-β Signaling Pathway | Decrease | 0.5[9] |
| β-Actin/Vinculin | Loading Control | No Change | 1.0 |
Disclaimer: The quantitative data presented is based on published findings.[2][4][5][8][9] Actual results may vary depending on the cell line, inhibitor concentration, treatment duration, and experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for Western blot analysis.
Caption: Proposed mechanism of IGF2BP1 and the inhibitory action of this compound.
Caption: General workflow for Western blot analysis after this compound treatment.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the effect of this compound on target protein expression.
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., SK-N-AS, H1299, or PANC-1) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubation: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1 µM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[8][9]
Protein Extraction and Quantification
-
Cell Harvest: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the protein to a new tube.
-
Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples, along with a molecular weight marker, onto a 4-20% Tris-glycine polyacrylamide gel. Run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-c-MYC, anti-KRAS, anti-E2F1) and a loading control (e.g., anti-β-actin) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band for each sample. Calculate the fold change relative to the vehicle-treated control.
Conclusion
Western blot analysis is an essential method for validating the efficacy of IGF2BP1 inhibitors by quantifying their effect on downstream target protein expression.[10] The protocols and data presented in this document provide a framework for researchers to design and execute experiments to investigate the molecular impact of this compound. Consistent and reproducible results will aid in the characterization of these inhibitors and their potential as therapeutic agents in oncology.
References
- 1. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Control of c-myc mRNA stability by IGF2BP1-associated cytoplasmic RNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Elevated expression of the RNA-binding protein IGF2BP1 enhances the mRNA stability of INHBA to promote the invasion and migration of esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Targeting of IGF2BP1 through Lentiviral shRNA Knockdown and Small Molecule Inhibition with IGF2BP1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the combined use of lentiviral-mediated short hairpin RNA (shRNA) knockdown and the small molecule inhibitor IGF2BP1-IN-1 to investigate the function of the Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1). This dual approach allows for a more profound and sustained inhibition of IGF2BP1 activity, enabling a thorough investigation of its role in various cellular processes, particularly in the context of cancer biology and drug development. The protocols provided herein cover lentiviral particle production, cell transduction, selection of stable knockdown cell lines, and the subsequent treatment with this compound. Furthermore, methods for assessing the synergistic effects of this combination therapy are detailed.
Introduction
IGF2BP1 is an oncofetal RNA-binding protein that is frequently overexpressed in various cancers and is associated with poor prognosis. It plays a crucial role in post-transcriptional gene regulation by enhancing the stability and translation of its target mRNAs, which include key oncogenes such as c-MYC and KRAS. Consequently, IGF2BP1 has emerged as a promising therapeutic target.
This protocol outlines a powerful strategy to interrogate IGF2BP1 function by combining two distinct inhibitory mechanisms:
-
Lentiviral shRNA Knockdown: This provides a stable and long-term reduction of IGF2BP1 expression at the mRNA and protein levels.
-
This compound Inhibition: This small molecule directly targets the IGF2BP1 protein, offering acute and dose-dependent inhibition of its function.
The combination of these two modalities can lead to a more complete shutdown of the IGF2BP1 signaling axis, potentially revealing synergistic effects and providing a robust model for preclinical studies.
Data Presentation
Table 1: this compound and Related Inhibitor Activity
| Inhibitor | Cell Line | Cancer Type | IC50 | Citation |
| This compound | A549 | Non-Small Cell Lung Cancer | 9 nM | [1] |
| This compound | HCT116 | Colorectal Cancer | 34 nM | [1] |
| AVJ16 | H1299 | Non-Small Cell Lung Cancer | 0.7 µM | [2] |
| AVJ16 | HCT116 | Colorectal Cancer | Not specified | [2] |
| AVJ16 | RKO | Colorectal Cancer (IGF2BP1 negative) | No effect | [2] |
| BTYNB | SK-N-AS | Neuroblastoma | ~10 µM (proliferation) | [3] |
| BTYNB | SK-N-BE(2) | Neuroblastoma | ~10 µM (proliferation) | [3] |
| BTYNB | SK-N-DZ | Neuroblastoma | ~20 µM (proliferation) | [3] |
Table 2: Example IGF2BP1 shRNA Sequences and Observed Effects
| shRNA Target Sequence | Vector | Effect | Citation |
| shIGF2BP1 (specific sequence not provided) | pLKO.1-puro | Reduced cell proliferation by 40-45% in SK-N-AS cells. | [3] |
| shPHD2 (example of effective shRNA) | pSuper | >30% increase in downstream angiogenic genes. | [4] |
Note: Specific shRNA sequences against IGF2BP1 are often proprietary to the manufacturers (e.g., Santa Cruz Biotechnology, MilliporeSigma). It is recommended to use validated commercial shRNA constructs.
Signaling Pathways and Experimental Workflows
Caption: IGF2BP1 Signaling and Inhibition.
Caption: Combined shRNA and Inhibitor Workflow.
Experimental Protocols
Protocol 1: Lentiviral Particle Production
This protocol is for the production of VSV-G pseudotyped lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral vector containing shRNA against IGF2BP1 (or non-targeting control)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Opti-MEM I Reduced Serum Medium
-
High-glucose DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
0.45 µm syringe filters
Procedure:
-
Day 1: Seed HEK293T Cells: Plate 5 x 10^6 HEK293T cells in a 10 cm dish in complete DMEM. Cells should be ~70-80% confluent at the time of transfection.
-
Day 2: Transfection:
-
In Tube A, dilute packaging plasmids and the shRNA vector in 500 µL of Opti-MEM.
-
In Tube B, dilute the transfection reagent in 500 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 20-30 minutes at room temperature.
-
Replace the medium on the HEK293T cells with 5 mL of fresh, pre-warmed complete DMEM.
-
Add the DNA-lipid complex dropwise to the cells.
-
-
Day 3: Change Medium: After 16-24 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, complete DMEM.
-
Day 4 & 5: Harvest Virus:
-
At 48 hours post-transfection, collect the supernatant containing the viral particles.
-
Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.
-
Add 10 mL of fresh medium to the cells and collect the supernatant again at 72 hours post-transfection. Pool the harvests.
-
-
Storage: Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lentiviral Transduction and Selection of Stable Cell Lines
Materials:
-
Target cancer cell line (e.g., A549, HCT116)
-
Lentiviral particles (shIGF2BP1 and non-targeting control)
-
Polybrene (8 mg/mL stock)
-
Puromycin
-
Complete growth medium for the target cell line
Procedure:
-
Day 1: Seed Target Cells: Plate 1 x 10^5 cells per well in a 6-well plate.
-
Day 2: Transduction:
-
The next day, cells should be ~50-70% confluent.
-
Remove the medium and add 1 mL of fresh medium containing Polybrene to a final concentration of 8 µg/mL.
-
Add the desired amount of lentiviral supernatant (determine the optimal Multiplicity of Infection (MOI) for your cell line).
-
Incubate for 18-24 hours.
-
-
Day 3: Change Medium: Remove the virus-containing medium and replace it with fresh complete medium.
-
Day 4 onwards: Selection:
-
After 24-48 hours, begin selection by adding puromycin to the medium. The optimal concentration of puromycin must be determined for each cell line by performing a kill curve.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
Continue selection for 7-14 days until non-transduced control cells are completely killed.
-
-
Expansion: Expand the puromycin-resistant cells to establish a stable knockdown cell line.
-
Validation of Knockdown:
-
Quantitative RT-PCR (qRT-PCR): Extract total RNA from the stable cell line and perform qRT-PCR to quantify the reduction in IGF2BP1 mRNA levels compared to the non-targeting control cell line.
-
Western Blot: Prepare protein lysates and perform a Western blot to confirm the reduction in IGF2BP1 protein levels.
-
Protocol 3: Combined shRNA Knockdown and this compound Treatment
Materials:
-
Stable IGF2BP1 knockdown and control cell lines
-
This compound (dissolved in DMSO)
-
96-well plates
-
Reagents for the desired phenotypic assay (e.g., proliferation, migration)
Procedure:
-
Day 1: Cell Seeding: Seed the stable IGF2BP1 knockdown and control cell lines into 96-well plates at a predetermined optimal density for the chosen assay.
-
Day 2: Drug Treatment:
-
After 24 hours, remove the medium and add fresh medium containing various concentrations of this compound or DMSO as a vehicle control. A typical dose-response range could be from 0.1 nM to 10 µM.
-
-
Incubation: Incubate the cells for the desired duration of the experiment (e.g., 48-72 hours).
-
Phenotypic Analysis: Perform the chosen assay to assess the cellular response. Examples include:
-
Proliferation Assay: Use a reagent like CellTiter-Glo® to measure cell viability.
-
Migration/Invasion Assay: Use a Transwell assay to quantify cell movement.
-
Apoptosis Assay: Use a caspase-3/7 activity assay or Annexin V staining.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control for each cell line.
-
Compare the dose-response curves of the IGF2BP1 knockdown and control cell lines.
-
To assess for synergy, the Combination Index (CI) can be calculated using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Conclusion
The combined application of lentiviral shRNA-mediated gene silencing and a specific small molecule inhibitor provides a robust and versatile platform for dissecting the biological functions of IGF2BP1. This dual-inhibition strategy can overcome potential compensatory mechanisms and allows for a more comprehensive understanding of the therapeutic potential of targeting IGF2BP1 in cancer and other diseases. The protocols and data presented here serve as a guide for researchers to design and execute experiments aimed at validating IGF2BP1 as a drug target and exploring the efficacy of combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short hairpin RNA interference therapy for ischemic heart disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of IGF2BP1-IN-1 in Studying m6A-Dependent Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in regulating mRNA metabolism, including splicing, stability, and translation. The insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is a key "reader" protein that recognizes m6A-modified mRNAs and promotes their stability and translation, thereby influencing the expression of numerous oncogenes and other critical cellular proteins.[1][2][3] The dysregulation of the IGF2BP1-m6A axis is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention and a crucial area of study.[3][4]
This document provides detailed application notes and protocols for utilizing IGF2BP1-IN-1, a small molecule inhibitor of IGF2BP1, to investigate m6A-dependent gene regulation. While published research specifically detailing the use of this compound in m6A-dependent regulation is emerging, this document also references BTYNB, a more extensively characterized IGF2BP1 inhibitor, to provide a comprehensive guide for researchers.
This compound: A Potent Inhibitor for Studying IGF2BP1 Function
This compound (also known as Compound A11) is a potent and selective inhibitor of IGF2BP1.[5] It binds directly to the IGF2BP1 protein with high affinity, disrupting its interaction with target mRNAs.[5] This inhibition leads to the destabilization of IGF2BP1-target transcripts, providing a powerful tool to probe the functional consequences of IGF2BP1-mediated, m6A-dependent mRNA regulation.
Quantitative Data for this compound
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (Kd) | 2.88 nM | - | [5] |
| IC50 (Cell Proliferation) | 9 nM | A549 | [5] |
| 34 nM | HCT116 | [5] |
BTYNB: A Well-Characterized Tool for m6A Research
BTYNB is another potent and selective small molecule inhibitor of IGF2BP1 that has been extensively used to study its role in m6A-dependent mRNA stabilization.[6][7] BTYNB has been shown to disrupt the binding of IGF2BP1 to its target mRNAs, such as c-Myc and YAP1, leading to their degradation.[6][8]
Quantitative Data for BTYNB
| Parameter | Value | Cell Lines | Reference |
| IC50 (IMP1 binding to c-Myc mRNA) | 5 µM | - | [9] |
| IC50 (Cell Proliferation) | 2.3 µM | ES-2 | [9] |
| 3.6 µM | IGROV-1 | [9] | |
| 4.5 µM | SK-MEL2 | [9] | |
| Effect on c-Myc mRNA half-life | Enhanced degradation rate | SK-MEL2 | [9] |
| Effect on Cell Viability | Dose-dependent reduction | HL60, K562 | [10] |
Signaling Pathways and Experimental Workflows
IGF2BP1-Mediated mRNA Stabilization Pathway
The following diagram illustrates the mechanism by which IGF2BP1 recognizes m6A-modified mRNA and promotes its stability, a process that can be inhibited by this compound.
Caption: IGF2BP1 recognizes m6A-modified mRNA in the cytoplasm, protecting it from degradation and promoting its translation. This compound inhibits this process.
Experimental Workflow for Studying IGF2BP1 Inhibition
This workflow outlines the key steps to investigate the impact of this compound on m6A-dependent mRNA stability and function.
Caption: A general workflow for investigating the effects of this compound on target mRNA stability and cellular functions.
Experimental Protocols
Protocol 1: Cell Viability Assay
Objective: To determine the IC50 of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using a dose-response curve fitting software.
Protocol 2: mRNA Stability Assay (Actinomycin D Chase)
Objective: To assess the effect of this compound on the stability of a target mRNA.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Actinomycin D (stock solution in DMSO)
-
6-well plates
-
RNA extraction kit
-
qRT-PCR reagents and primers for the target gene and a housekeeping gene
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or DMSO for 24 hours.
-
Add Actinomycin D (final concentration 5 µg/mL) to each well to inhibit transcription. This is time point 0.
-
Harvest cells at different time points after Actinomycin D addition (e.g., 0, 2, 4, 6, 8 hours).
-
Isolate total RNA from each time point using an RNA extraction kit.
-
Perform qRT-PCR to quantify the relative expression of the target mRNA and a stable housekeeping gene.
-
Normalize the target mRNA expression to the housekeeping gene expression for each time point.
-
Plot the relative mRNA levels against time and calculate the mRNA half-life for both this compound treated and control cells. A faster decay rate in the presence of the inhibitor indicates its effect on mRNA stability.
Protocol 3: RNA Immunoprecipitation (RIP)
Objective: To determine if this compound treatment reduces the association of IGF2BP1 with a specific target mRNA.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIP buffer
-
Anti-IGF2BP1 antibody and IgG control antibody
-
Protein A/G magnetic beads
-
RNA extraction kit
-
qRT-PCR reagents and primers for the target gene
Procedure:
-
Treat cells with this compound or DMSO for 24 hours.
-
Lyse the cells in RIP buffer and prepare the cell lysate.
-
Incubate the cell lysate with magnetic beads pre-coated with either anti-IGF2BP1 antibody or IgG control overnight at 4°C.
-
Wash the beads to remove non-specific binding.
-
Elute the RNA-protein complexes from the beads.
-
Isolate the RNA from the eluate.
-
Perform qRT-PCR to quantify the enrichment of the target mRNA in the IGF2BP1 immunoprecipitate relative to the IgG control. A decrease in enrichment in the this compound treated sample indicates that the inhibitor disrupts the interaction.
Conclusion
This compound is a valuable pharmacological tool for dissecting the roles of IGF2BP1 in m6A-dependent gene regulation. By inhibiting the binding of IGF2BP1 to m6A-modified mRNAs, researchers can investigate the downstream consequences on mRNA stability, protein expression, and cellular phenotypes. The protocols provided here, in conjunction with the data on both this compound and the well-characterized inhibitor BTYNB, offer a robust framework for scientists in both academic and industrial settings to explore this critical regulatory pathway and its potential as a therapeutic target.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BTYNB - Immunomart [immunomart.com]
- 3. Insulin Like Growth Factor 2 mRNA Binding Protein 1 (IGF2BP1) Peptide | abx616262 [markelab.com]
- 4. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BTYNB | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]
- 7. BTYNB | IGF2BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing IGF2BP1-IN-1 Concentration
This guide provides troubleshooting advice and frequently asked questions for researchers using IGF2BP1-IN-1 in cell culture experiments. The focus is on optimizing the inhibitor concentration to achieve desired experimental outcomes while maintaining acceptable cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to target the Insulin-Like Growth Factor 2 mRNA Binding Protein 1 (IGF2BP1). IGF2BP1 is an oncofetal protein that is often overexpressed in various cancers. It functions by binding to specific mRNAs, including those of key oncogenes like MYC and KRAS, thereby enhancing their stability and translation. By inhibiting IGF2BP1, this compound aims to decrease the expression of these oncogenes, leading to reduced cancer cell proliferation and survival.
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: For initial experiments, a broad concentration range is recommended to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. A common starting range is from 0.1 µM to 100 µM. Based on studies with similar IGF2BP1 inhibitors, a more focused initial titration could be between 1 µM and 20 µM.
Q3: My cells are dying at the concentration I want to use for my primary experiment. What should I do?
A3: High levels of cell death can confound experimental results. Consider the following troubleshooting steps:
-
Confirm the IC50: Perform a dose-response curve to determine the precise IC50 for your cell line and experiment duration.
-
Reduce Incubation Time: Shorten the exposure time of the cells to this compound. For example, if you are treating for 72 hours, try a 48-hour or 24-hour time point.
-
Optimize Seeding Density: Ensure you are using an optimal cell seeding density. Low-density cultures can be more sensitive to drug toxicity.
-
Check Solvent Toxicity: Run a vehicle control (e.g., DMSO) at the same concentration used to dissolve the inhibitor to ensure the solvent itself is not causing the cytotoxicity.
Troubleshooting Guide: Unexpected Cell Viability Results
This section addresses common issues encountered when assessing cell viability after treatment with this compound.
| Problem | Possible Cause | Recommended Solution |
| High Cell Viability at High Concentrations | 1. Compound Inactivity: The inhibitor may have degraded due to improper storage or handling. 2. Cell Line Resistance: The target cell line may have intrinsic or acquired resistance to the inhibitor. 3. Experimental Error: Incorrect dilutions, inaccurate cell counting, or contamination. | 1. Check Compound: Use a fresh stock of this compound. Ensure it is stored as recommended (typically -20°C or -80°C). 2. Verify Target Expression: Confirm that the cell line expresses IGF2BP1. Consider using a different, more sensitive cell line as a positive control. 3. Review Protocol: Double-check all calculations and experimental steps. Ensure aseptic technique is followed. |
| Significant Cell Death in Vehicle Control | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. 2. Poor Cell Health: The cells were not healthy prior to the experiment (e.g., high passage number, contamination). | 1. Lower Solvent %: Keep the final concentration of DMSO below 0.5%, and ideally below 0.1%. 2. Use Healthy Cells: Use cells from a low passage number and ensure they are free from contamination before starting the experiment. |
| Inconsistent Results Between Replicates | 1. Uneven Cell Seeding: Inaccurate pipetting leading to different numbers of cells per well. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, affecting cell growth and compound concentration. 3. Incomplete Compound Mixing: The inhibitor was not mixed thoroughly in the media before being added to the cells. | 1. Improve Pipetting: Ensure the cell suspension is homogenous before seeding. Use calibrated pipettes. 2. Avoid Edge Wells: Do not use the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media instead. 3. Ensure Homogeneity: Mix the media containing the inhibitor well by pipetting up and down before adding to the wells. |
Experimental Protocols & Data
Protocol: Cell Viability (MTT) Assay
This protocol outlines the steps for determining cell viability after treatment with this compound using a standard MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.
Table 1: Example Dose-Response Data for this compound
The following table shows representative cell viability data for two different cancer cell lines after 72 hours of treatment with this compound.
| Concentration (µM) | Cell Line A Viability (%) | Cell Line B Viability (%) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 98 | 95 |
| 1 | 92 | 85 |
| 5 | 75 | 60 |
| 10 | 52 | 45 |
| 20 | 30 | 25 |
| 50 | 15 | 10 |
| 100 | 8 | 5 |
Diagrams and Workflows
IGF2BP1 Signaling Pathway
Caption: Simplified IGF2BP1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Dose-Response Analysis
Caption: Step-by-step workflow for a cell viability dose-response experiment.
Troubleshooting Logic for High Cell Death
Caption: Decision tree for troubleshooting excessive cell death in experiments.
Technical Support Center: Troubleshooting Insolubility of IGF2BP1-IN-1 in Culture Media
Welcome to the technical support center for IGF2BP1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the solubility of this compound in cell culture media. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?
A1: This is a common issue known as "crashing out" that often occurs with hydrophobic compounds like many small molecule inhibitors.[1] The primary reason is that while this compound is soluble in an organic solvent like DMSO, its solubility is significantly lower in the aqueous environment of your cell culture medium. When the DMSO stock is diluted into the medium, the inhibitor's concentration may exceed its aqueous solubility limit, causing it to precipitate.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For hydrophobic small molecules like this compound, the recommended solvent for creating a high-concentration stock solution is 100% DMSO.[1] It is crucial to ensure the compound is fully dissolved in the DMSO before further dilution.
Q3: How can I avoid precipitation when preparing my working solution of this compound in culture media?
A3: To avoid precipitation, it is recommended to use a serial dilution method. Instead of adding the high-concentration DMSO stock directly to your full volume of media, first, prepare an intermediate dilution in pre-warmed (37°C) media. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[1]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of less than 0.5%, and ideally below 0.1%, is generally well-tolerated by most cell lines.[2] It is always essential to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any solvent effects.
Q5: Could components of my culture medium be causing the precipitation of this compound?
A5: Yes, certain components in cell culture media can contribute to the precipitation of small molecules. High concentrations of salts, proteins (especially in serum), and pH shifts can all affect the solubility of a compound.[3][4] If you are using serum-free media, the order of component addition can also lead to the formation of insoluble salts.[3][4]
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture experiments, please follow the troubleshooting workflow below.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A stepwise guide to identifying and resolving this compound precipitation issues.
Summary of Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media (see Protocol 2).[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out" due to rapid solvent exchange. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[1] |
| High DMSO Concentration | While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2] This may require preparing a more concentrated stock solution in DMSO if possible. |
| Improper Stock Solution Storage | The inhibitor may have precipitated out of the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light). | Aliquot the stock solution after preparation and store at -20°C for short-term or -80°C for long-term storage, protected from light.[5] Avoid repeated freeze-thaw cycles. |
| Interaction with Media Components | Salts, proteins, and other components in the media can interact with the compound and reduce its solubility.[3][4] | If possible, test the solubility in basal media versus complete media (with serum) to see if serum components are a factor. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Diagram: Workflow for Preparing this compound Solutions
Caption: A four-step process for preparing this compound working solutions for cell culture.
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath. Visually inspect to ensure no solid particles remain.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store at -20°C for up to one month or -80°C for up to six months, protected from light.[5]
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[1]
-
To minimize precipitation, perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can first prepare a 1 mM intermediate dilution in pre-warmed media.
-
Add a small volume of the stock or intermediate solution to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even mixing.[1]
-
Ensure the final DMSO concentration remains below 0.5%.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Media
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.
-
Prepare a series of dilutions of the stock solution in your specific cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
To do this, add the required volume of the 10 mM stock to pre-warmed (37°C) cell culture medium in microcentrifuge tubes or a 96-well plate.
-
Vortex each tube or mix the plate immediately and thoroughly after adding the stock solution.
-
Incubate the samples at 37°C in a cell culture incubator for 1-2 hours to mimic experimental conditions.
-
Assess for precipitation:
-
Visual Inspection: Carefully observe each sample for any signs of cloudiness, haziness, or visible particles.
-
Microscopic Examination: For a more sensitive assessment, place a small aliquot on a microscope slide and look for crystalline structures.
-
Quantitative Assessment: Read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to a media-only control indicates precipitation.[1]
-
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear is the maximum working soluble concentration of this compound under your specific experimental conditions.
Signaling Pathway Context
Diagram: Simplified IGF2BP1 Signaling
Caption: this compound inhibits the IGF2BP1 protein, thereby downregulating pro-oncogenic pathways.
By following these guidelines and protocols, researchers can mitigate the challenges associated with the insolubility of this compound and obtain reliable and reproducible results in their cell-based assays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
Off-target effects of IGF2BP1-IN-1 in experimental models
Welcome to the technical support center for IGF2BP1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experimental models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the specificity of the inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the RNA-binding protein IGF2BP1. It has been shown to interact with a hydrophobic surface at the boundary of the KH3 and KH4 domains of IGF2BP1.[1][2] This interaction inhibits the binding of IGF2BP1 to its target mRNAs, such as KRAS mRNA.[1][2] By disrupting this interaction, the inhibitor leads to a reduction in the levels of oncogenic proteins like KRAS and inhibits downstream signaling pathways.[1][2]
Q2: How specific is this compound for IGF2BP1 over its paralogues, IGF2BP2 and IGF2BP3?
A2: Studies on a similar compound, referred to as "7773," have demonstrated high specificity for IGF2BP1. For instance, this compound did not bind to IGF2BP2 in vitro.[1] The IGF2BP family members are highly related, with approximately 80% similarity, making selectivity a critical aspect of inhibitor development.[1] While comprehensive selectivity data for "this compound" against a full panel of RNA-binding proteins may not be publicly available, initial findings for similar molecules suggest good selectivity for IGF2BP1.[1]
Q3: What are the known downstream effects of inhibiting IGF2BP1 with this compound?
A3: Inhibition of IGF2BP1 by small molecules like "7773" has been shown to reduce the levels of KRAS and other IGF2BP1 mRNA targets.[1] This leads to a decrease in KRAS protein levels and subsequent inhibition of downstream signaling pathways, such as the ERK signaling pathway.[2] Phenotypically, this can result in the inhibition of cell migration, wound healing, and growth in soft agar (B569324) in cancer cell lines.[1][2]
Q4: Has toxicity been observed with the use of this compound in experimental models?
A4: In studies involving the similar compound "7773," no toxicity was observed in the experimental models used.[1] The compound was found to satisfy Lipinski's Rule of 5, suggesting good drug-like properties for cell uptake and solubility.[1] However, it is crucial to perform independent toxicity assessments in your specific experimental system.
Troubleshooting Guides
Problem 1: No significant effect observed after treatment with this compound.
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Troubleshooting Tip: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line or model system. The effective concentration can vary between different cell types.
-
-
Possible Cause 2: Low Expression of IGF2BP1 in the Experimental Model.
-
Troubleshooting Tip: Verify the expression level of IGF2BP1 in your cells or tissues using methods like Western blotting or qRT-PCR. The inhibitor's effect is dependent on the presence of its target.
-
-
Possible Cause 3: Poor Compound Stability or Solubility.
-
Troubleshooting Tip: Ensure that the compound is properly dissolved and stable in your culture medium. Prepare fresh stock solutions and protect them from light and repeated freeze-thaw cycles if necessary.
-
Problem 2: Observing unexpected or off-target effects.
-
Possible Cause 1: Non-specific Binding.
-
Troubleshooting Tip: While this compound is designed to be specific, off-target effects can occur at high concentrations. Reduce the concentration of the inhibitor to the lowest effective dose.
-
-
Possible Cause 2: Effects on IGF2BP1 Paralogs.
-
Troubleshooting Tip: Although initial data suggests specificity, consider the possibility of effects on IGF2BP2 or IGF2BP3, especially if your model expresses high levels of these paralogs. Use siRNA or shRNA to specifically knock down each paralog and compare the phenotype to that of the inhibitor treatment.
-
-
Possible Cause 3: Use of a Control Compound.
-
Troubleshooting Tip: Include a structurally similar but inactive compound as a negative control in your experiments to distinguish specific from non-specific effects.
-
Quantitative Data
Table 1: In Vitro Binding Affinity and Cellular Potency of a Representative IGF2BP1 Inhibitor ("7773")
| Parameter | Value | Description |
| KD (for IGF2BP1) | 17 µM | Dissociation constant determined by MicroScale Thermophoresis (MST), indicating a direct interaction between the inhibitor and IGF2BP1 protein.[1] |
| IC50 (FP Assay) | Consistent with KD | Half-maximal inhibitory concentration from a fluorescence polarization assay measuring the disruption of the IGF2BP1-KRAS RNA interaction.[1] |
Table 2: Selectivity Profile of a Representative IGF2BP1 Inhibitor ("7773")
| Target | Binding/Activity | Notes |
| IGF2BP1 | Active | The intended target of the inhibitor.[1] |
| IGF2BP2 | Not Bound | In vitro binding assays showed no interaction with the closely related paralogue, IGF2BP2.[1] |
| GFP-expressing cells | No effect on migration | The inhibitor did not affect the migration of LKR-M cells expressing GFP alone, suggesting a lack of general cytotoxic or off-target effects on cell motility.[1] |
Experimental Protocols
1. RNA Immunoprecipitation (RIP) followed by qPCR to Validate IGF2BP1 Target Engagement
This protocol is adapted from methodologies used to identify and validate IGF2BP1 target genes.[3][4][5]
-
Objective: To determine if this compound treatment affects the association of IGF2BP1 with a known target mRNA (e.g., MYC, SRF).[5][6]
-
Materials:
-
Cells treated with this compound or vehicle control (DMSO).
-
RIP buffer (e.g., 10 mM HEPES, 150 mM KCl, 5 mM MgCl2, 0.5% NP40, pH 7.0).[7]
-
Anti-IGF2BP1 antibody and corresponding IgG control.
-
Protein A/G magnetic beads.
-
RNA extraction reagents (e.g., TRIzol).
-
qRT-PCR reagents.
-
-
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells in RIP buffer.
-
Incubate the cleared lysate with anti-IGF2BP1 antibody or IgG control pre-conjugated to Protein A/G magnetic beads for 2-4 hours at 4°C.
-
Wash the beads extensively with RIP buffer.
-
Elute the protein-RNA complexes.
-
Extract the co-immunoprecipitated RNA using TRIzol.
-
Perform qRT-PCR to quantify the abundance of the target mRNA. A decrease in the enrichment of the target mRNA in the this compound treated sample compared to the control indicates successful target engagement by the inhibitor.
-
2. Cellular Thermal Shift Assay (CETSA) to Confirm Direct Target Engagement
CETSA is a powerful method to verify that a compound directly binds to its target protein in a cellular context.[8][9]
-
Objective: To demonstrate that this compound binding to IGF2BP1 stabilizes the protein against thermal denaturation.
-
Materials:
-
Cells treated with this compound or vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Equipment for heating cell lysates to a range of temperatures.
-
SDS-PAGE and Western blotting reagents.
-
Anti-IGF2BP1 antibody.
-
-
Procedure:
-
Treat intact cells with this compound or DMSO.
-
Harvest and resuspend the cells in PBS.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling.
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Analyze the amount of soluble IGF2BP1 at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature for the this compound treated samples indicates that the compound has bound to and stabilized the IGF2BP1 protein.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for RNA Immunoprecipitation (RIP).
References
- 1. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Protocol for identification and validation of IGF2BP1 target genes in pluripotent human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. huber.embl.de [huber.embl.de]
Technical Support Center: Improving the Specificity of IGF2BP1-IN-1
This technical support center is designed for researchers, scientists, and drug development professionals working with IGF2BP1-IN-1, a hypothetical small molecule inhibitor of the Insulin-like Growth Factor 2 mRNA-binding Protein 1 (IGF2BP1). This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help improve the specificity of your experiments and accurately interpret your results. For the purpose of this guide, we will draw upon data from known IGF2BP1 inhibitors, such as BTYNB, and the developmental lineage of inhibitors "7773" and "AVJ16".
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IGF2BP1 and how do small molecule inhibitors like this compound work?
IGF2BP1 is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation. It binds to specific mRNAs, including those of oncogenes like KRAS and MYC, enhancing their stability and promoting their translation.[1][2] This leads to increased levels of oncoproteins, driving cell proliferation, migration, and survival in various cancers.[1] Small molecule inhibitors of IGF2BP1, such as the compound '7773' and its derivatives, are designed to interfere with the interaction between IGF2BP1 and its target mRNAs.[1] For instance, the inhibitor '7773' was identified through a high-throughput screen to directly bind to IGF2BP1 and inhibit its interaction with Kras RNA.[1] This disruption leads to decreased levels of the target mRNA and its corresponding protein, thereby inhibiting the pro-oncogenic functions of IGF2BP1.[1]
Q2: How can I assess the on-target engagement of this compound in my cellular experiments?
To confirm that this compound is engaging its intended target, IGF2BP1, within the cell, a RNA Immunoprecipitation (RIP) assay followed by quantitative PCR (RIP-qPCR) is a recommended method. This technique allows you to quantify the association of IGF2BP1 with its known target mRNAs in the presence and absence of the inhibitor. A successful on-target engagement would result in a dose-dependent decrease in the amount of target mRNA co-immunoprecipitated with IGF2BP1 in inhibitor-treated cells compared to vehicle-treated controls.
Q3: What are the known off-target effects of IGF2BP1 inhibitors, and how can I test for them?
Off-target effects are a common concern with small molecule inhibitors. For IGF2BP1 inhibitors, a primary concern is cross-reactivity with other IGF2BP paralogs, namely IGF2BP2 and IGF2BP3, due to their high structural similarity.[1] For example, the inhibitor '7773' was shown to bind to IGF2BP3, albeit with a lower affinity than to IGF2BP1, but it did not significantly bind to IGF2BP2.[3] An optimized version of '7773', called AVJ16, was reported to not bind to IGF2BP2 or IGF2BP3 in vitro.[4]
To assess the specificity of your this compound, you should perform experiments in cell lines with varying expression levels of IGF2BP paralogs. A truly specific inhibitor should only elicit a phenotype in cells expressing IGF2BP1.[5][6] Additionally, performing a proteome-wide thermal shift assay (CETSA) or chemical proteomics can help identify other potential off-target binding partners.
Troubleshooting Guide: Improving Specificity and Interpreting Results
Issue 1: Inconsistent or weaker-than-expected phenotypic effects after treatment with this compound.
-
Possible Cause 1: Low target expression. The cellular phenotype is dependent on the expression level of IGF2BP1.
-
Troubleshooting Step: Confirm IGF2BP1 expression levels in your cell line of choice via Western Blot or qPCR. Select cell lines with robust IGF2BP1 expression for your experiments. For instance, the H1299 lung cancer cell line is known to express high levels of endogenous IGF2BP1.[7]
-
-
Possible Cause 2: Suboptimal inhibitor concentration. The effective concentration of the inhibitor may vary between cell lines and experimental conditions.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration of this compound for your specific assay. Start with a broad range of concentrations and narrow down to the lowest effective dose to minimize potential off-target effects.
-
-
Possible Cause 3: Compound instability or poor cell permeability.
-
Troubleshooting Step: Ensure proper storage and handling of the inhibitor. If possible, use a formulation known to have good cell permeability or perform assays to measure the intracellular concentration of the compound.
-
Issue 2: Observed phenotype may be due to off-target effects.
-
Possible Cause 1: Cross-reactivity with other RNA-binding proteins.
-
Possible Cause 2: The observed phenotype is independent of IGF2BP1's RNA-binding function.
-
Troubleshooting Step: Perform a rescue experiment. Overexpress a version of IGF2BP1 that is resistant to the inhibitor (e.g., through a point mutation in the inhibitor's binding site) in your cells. If the phenotype is reversed, it strongly suggests the effect is on-target.
-
-
Possible Cause 3: General cellular toxicity.
-
Troubleshooting Step: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to ensure that the observed effects are not due to non-specific cytotoxicity.
-
Data Presentation: Inhibitor Affinity and Selectivity
The following tables summarize the binding affinities and selectivity of known IGF2BP1 inhibitors. This data can serve as a benchmark when evaluating your own this compound.
Table 1: Binding Affinity of IGF2BP1 Inhibitors
| Inhibitor | Target Protein | Dissociation Constant (Kd) | Assay Method |
| 7773 | Igf2bp1 | 17 µM | Microscale Thermophoresis (MST) |
| AVJ16 | IGF2BP1 | 1.4 µM | Microscale Thermophoresis (MST) |
Data sourced from multiple studies.[6][8]
Table 2: Selectivity Profile of IGF2BP1 Inhibitor 7773
| Off-Target Protein | Binding Affinity (Kd) | Fold Selectivity (vs. Igf2bp1) | Assay Method |
| Igf2bp2 | No significant binding | - | Microscale Thermophoresis (MST) |
| Igf2bp3 | 52 µM | ~3-fold weaker | Microscale Thermophoresis (MST) |
| La | > 100 µM | > 6-fold weaker | Microscale Thermophoresis (MST) |
Data sourced from Wallis et al.[3]
Table 3: Cellular Potency of IGF2BP1 Inhibitors
| Inhibitor | Cell Line | IC50 (Cell Migration) |
| 7773 | H1299 | ~10 µM |
| AVJ16 | H1299 | 0.7 µM |
Data sourced from a study on the development of AVJ16.[6]
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for Inhibitor Screening
This protocol is adapted from methods used to screen for inhibitors of RNA-protein interactions.[9][10][11]
Objective: To quantitatively measure the inhibition of the IGF2BP1-RNA interaction by a small molecule inhibitor.
Materials:
-
Purified recombinant IGF2BP1 protein
-
Fluorescently labeled RNA probe corresponding to a known IGF2BP1 binding site (e.g., a fragment of the KRAS 3' UTR)
-
This compound and control compounds
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2, 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the fluorescently labeled RNA probe at a fixed concentration (typically in the low nanomolar range).
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Add purified IGF2BP1 protein to the wells. The final concentration should be at or near the Kd of the protein-RNA interaction to ensure a robust signal window.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: RNA Immunoprecipitation (RIP) Assay for Target Engagement
Objective: To determine if this compound disrupts the interaction of IGF2BP1 with its target mRNAs in a cellular context.
Materials:
-
Cells expressing endogenous IGF2BP1
-
This compound and vehicle control (DMSO)
-
Anti-IGF2BP1 antibody and corresponding isotype control IgG
-
Protein A/G magnetic beads
-
RIP lysis buffer
-
RNA purification kit
-
Reverse transcription reagents and qPCR master mix
-
Primers for known IGF2BP1 target mRNAs (e.g., KRAS, MYC) and a negative control mRNA.
Procedure:
-
Treat cells with this compound or vehicle control for the desired time and at the optimal concentration.
-
Lyse the cells using RIP lysis buffer and prepare whole-cell lysates.
-
Incubate the lysates with an anti-IGF2BP1 antibody or isotype control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-RNA complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the RNA from the beads and purify it using an RNA purification kit.
-
Perform reverse transcription to generate cDNA.
-
Quantify the abundance of target mRNAs in the immunoprecipitated RNA and input samples using qPCR.
-
Calculate the enrichment of target mRNAs in the IGF2BP1 IP relative to the IgG control and normalize to the input. Compare the enrichment between inhibitor-treated and vehicle-treated samples.
Visualizations
Caption: IGF2BP1 signaling pathway and point of inhibition.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a specific and potent IGF2BP1 inhibitor: A promising therapeutic agent for IGF2BP1-expressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. High-Throughput Fluorescence Anisotropy Screen for Inhibitors of the Oncogenic mRNA-binding Protein, IMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to IGF2BP1-IN-1 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with IGF2BP1-IN-1 and similar inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Insulin-like Growth Factor 2 mRNA Binding Protein 1 (IGF2BP1). IGF2BP1 is an oncofetal RNA-binding protein that is overexpressed in many cancers and is associated with poor prognosis.[1] Its primary function is to bind to and stabilize specific messenger RNAs (mRNAs), particularly those of oncogenes like MYC, KRAS, and cell cycle regulators.[2][3][4] By stabilizing these transcripts, IGF2BP1 promotes their translation into proteins that drive cancer cell proliferation, survival, and metastasis. This compound and its analogs, such as BTYNB and AVJ16, work by binding to IGF2BP1 and disrupting its interaction with target mRNAs, leading to the degradation of these oncogenic transcripts and subsequent inhibition of cancer cell growth.[4][5][6]
Q2: My cancer cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response to this compound:
-
Low or absent IGF2BP1 expression: The inhibitor's efficacy is dependent on the presence of its target. Verify the expression level of IGF2BP1 in your cancer cell line using Western Blot or RT-qPCR.
-
Suboptimal drug concentration or treatment duration: The effective concentration and treatment time can vary between cell lines. It is crucial to perform a dose-response curve to determine the IC50 value for your specific cell line.
-
Intrinsic or acquired resistance: The cancer cells may have pre-existing (intrinsic) resistance mechanisms or may have developed them during treatment (acquired). See the troubleshooting guide below for a detailed explanation of potential resistance mechanisms.
-
Drug instability: Ensure proper storage and handling of the inhibitor to maintain its activity.
Q3: What are the known downstream effects of IGF2BP1 inhibition?
Inhibition of IGF2BP1 has been shown to lead to:
-
Decreased levels of its target oncogenic mRNAs (e.g., MYC, KRAS) and their corresponding proteins.[2][4]
-
Inhibition of cancer cell proliferation and migration.[5]
-
Downregulation of pathways involved in cell cycle progression, such as the E2F target pathway.[7]
Troubleshooting Guide: Overcoming Resistance to this compound
This guide provides a structured approach to troubleshooting resistance to this compound in your cancer cell experiments.
Problem 1: Reduced or No Inhibition of Cell Viability/Proliferation
If you observe that this compound is not effectively inhibiting the growth of your cancer cells, consider the following potential causes and experimental steps:
Potential Cause 1: Alterations in the Drug Target (IGF2BP1)
-
Hypothesis: Mutations in the IGF2BP1 gene could alter the drug-binding site, reducing the inhibitor's affinity and efficacy. While not yet documented for IGF2BP1 inhibitors, this is a common resistance mechanism for other targeted therapies.[8]
-
Troubleshooting Steps:
-
Sequence the IGF2BP1 gene in your resistant cell lines to identify any potential mutations.
-
Perform a Co-Immunoprecipitation (Co-IP) experiment to assess the binding of this compound to IGF2BP1 in sensitive versus resistant cells. A reduced interaction in resistant cells could indicate a binding site mutation.
-
Potential Cause 2: Activation of Bypass Signaling Pathways
-
Hypothesis: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the IGF2BP1-mediated pathway, a phenomenon known as "bypass signaling".[9][10][11][12] For example, upregulation of other oncogenic pathways like PI3K/AKT or MAPK could sustain cell proliferation and survival.
-
Troubleshooting Steps:
-
Perform RNA-Sequencing (RNA-Seq) on sensitive and resistant cells treated with this compound to identify differentially expressed genes and activated pathways in the resistant cells.
-
Use Western Blot analysis to examine the phosphorylation status and total protein levels of key components of known bypass pathways (e.g., p-AKT, AKT, p-ERK, ERK).
-
Test combination therapies: If a bypass pathway is identified, consider co-treating the cells with this compound and an inhibitor of the activated bypass pathway.
-
Potential Cause 3: Increased Drug Efflux
-
Hypothesis: Cancer cells can upregulate the expression of drug efflux pumps, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), which actively transport the inhibitor out of the cell, reducing its intracellular concentration and effectiveness.[13][14][15][16][17]
-
Troubleshooting Steps:
-
Perform RT-qPCR or Western Blot to measure the expression levels of common drug efflux pump genes/proteins (e.g., ABCB1, ABCG2) in sensitive versus resistant cells.
-
Use a drug efflux pump inhibitor (e.g., Verapamil, Tariquidar) in combination with this compound to see if it restores sensitivity in the resistant cells.
-
Problem 2: Initial Response Followed by Relapse (Acquired Resistance)
If your cells initially respond to this compound but then resume proliferation after prolonged treatment, this suggests the development of acquired resistance.
-
Troubleshooting Approach:
-
Establish a resistant cell line: Culture the cancer cells in the continuous presence of increasing concentrations of this compound to select for a resistant population.
-
Characterize the resistant phenotype: Compare the resistant cell line to the parental (sensitive) cell line using the troubleshooting steps outlined in Problem 1 (target sequencing, bypass pathway analysis, and drug efflux pump expression).
-
Identify biomarkers of resistance: The molecular changes identified in the resistant cell line could serve as potential biomarkers to predict which tumors might not respond to this compound therapy.
-
Quantitative Data Summary
The following tables summarize key quantitative data for IGF2BP1 inhibitors.
Table 1: IC50 Values of IGF2BP1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| BTYNB | IGROV-1 | Ovarian Cancer | ~10 | [18] |
| BTYNB | ES-2 | Ovarian Cancer | ~10 | [18] |
| BTYNB | SK-MEL2 | Melanoma | ~10 | [18] |
| AVJ16 (13g) | H1299 | Lung Cancer | 0.7 | [19] |
| 7773 | H1299 | Lung Cancer | 10 | [19] |
Table 2: Binding Affinity of IGF2BP1 Inhibitors
| Inhibitor | Target | Kd (µM) | Method | Reference |
| AVJ16 | IGF2BP1 | 1.4 | Microscale Thermophoresis (MST) | [5] |
| 7773 | IGF2BP1 | 17 | Microscale Thermophoresis (MST) | [20] |
Table 3: Changes in Gene and Protein Expression Upon IGF2BP1 Inhibition
| Cell Line | Treatment | Target Gene/Protein | Change in Expression | Method | Reference |
| U2OS | IGF2BP1 knockdown | c-Myc protein | Decreased | Western Blot | [21] |
| ES-2 | IGF2BP1 depletion | SIRT1 mRNA | Decreased | RT-qPCR | [22] |
| Multiple | IGF2BP1 depletion | E2F target genes | Downregulated | RNA-Seq | [7] |
| ES-2 | IGF2BP1 depletion | AURKA, HDLBP, YWHAZ protein | Decreased | Western Blot | [23] |
| H1299 | AVJ16 treatment | Pro-oncogenic signaling pathways (Hedgehog, Wnt, PI3K-Akt) | Downregulated | RNA-Seq | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan (B1609692), which can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Western Blotting**
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Sample Preparation:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-IGF2BP1, anti-p-AKT, anti-ABCB1) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Co-Immunoprecipitation (Co-IP)**
Principle: Co-IP is used to identify protein-protein interactions by using an antibody to pull down a specific protein (the "bait") and any proteins that are bound to it (the "prey").
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 0.5-1% NP-40 or Triton X-100) with protease and phosphatase inhibitors to preserve protein complexes.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the bait protein (e.g., anti-IGF2BP1) overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-3 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against both the bait and potential prey proteins.
-
RNA Sequencing (RNA-Seq)**
Principle: RNA-Seq is a high-throughput sequencing method used to profile the entire transcriptome of a sample, providing information on gene expression levels and identifying novel transcripts.
Protocol Outline:
-
RNA Extraction: Isolate total RNA from sensitive and resistant cells (with and without this compound treatment) using a high-quality RNA extraction kit.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or enrich for poly(A)+ mRNA.
-
Fragment the RNA and synthesize cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are up- or downregulated in resistant cells.
-
Conduct pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify enriched signaling pathways in the resistant phenotype.
-
Visualizations
The following diagrams illustrate key pathways and concepts related to IGF2BP1 function and resistance to its inhibition.
Caption: IGF2BP1 Signaling Pathway and Inhibition.
Caption: Potential Mechanisms of Resistance to this compound.
Caption: Troubleshooting Workflow for this compound Resistance.
References
- 1. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in metastatic melanoma to increase efficacy of BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. IGF2BP1 enhances an aggressive tumor cell phenotype by impairing miRNA-directed downregulation of oncogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing IGF2BP1-IN-1 for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of IGF2BP1-IN-1 in long-term experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: To ensure maximum stability, stock solutions of this compound should be prepared in a high-purity, anhydrous solvent such as DMSO.[1] It is recommended to store these stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][2] When stored properly, the stock solution should be used within one month.[3]
Q2: How stable is this compound in cell culture media?
A2: The stability of small molecule inhibitors like this compound in cell culture media can vary significantly. Factors influencing stability include the compound's chemical structure, the pH and composition of the media, the presence of serum proteins, and the incubation temperature and duration.[4] Some compounds can degrade within hours, while others may remain stable for days.[4][5] It is crucial to empirically determine the stability of this compound under your specific experimental conditions.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?
A3: The optimal concentration should be determined for each cell line and experimental endpoint. A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50). For long-term studies, it is advisable to use the lowest effective concentration to minimize potential off-target effects and cytotoxicity.[1] For example, this compound has been shown to inhibit cancer cell proliferation with IC50 values of 9 nM for A549 cells and 34 nM for HCT116 cells.[3]
Q4: What are the known downstream effects of IGF2BP1 inhibition that I can use as positive controls?
A4: IGF2BP1 is an RNA-binding protein that stabilizes the mRNAs of several pro-oncogenic factors.[6][7] Inhibition of IGF2BP1 has been shown to downregulate the expression of its target RNAs, such as those involved in the Hedgehog, Wnt, and PI3K-Akt signaling pathways.[8] A decrease in the levels of proteins encoded by these target mRNAs, like MYC and KRAS, can serve as a positive control for inhibitor activity.[9][10]
Troubleshooting Guides
This section addresses common issues that may arise during long-term experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect of the inhibitor. | 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media over the course of the experiment.[4] 2. Poor Cell Permeability: The inhibitor may not be effectively entering the cells. 3. Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition.[4] | 1. Perform a stability study of the inhibitor in your specific media and conditions (see Experimental Protocols). Consider refreshing the media with a fresh inhibitor at regular intervals for long-term experiments.[4] 2. Review the physicochemical properties of the inhibitor. 3. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line.[4] |
| High cellular toxicity observed at effective concentrations. | 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways.[1] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[1] | 1. Use the lowest effective concentration of the inhibitor. Consider using a more selective inhibitor if available. 2. Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO).[4] |
| Variability between experimental replicates. | 1. Inconsistent Inhibitor Concentration: Errors in pipetting or serial dilutions. 2. Cell Culture Variability: Differences in cell density, passage number, or cell health. 3. Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of the plate can concentrate the inhibitor. | 1. Prepare a master mix of the inhibitor in the media to add to all relevant wells. Use calibrated pipettes.[4] 2. Standardize cell seeding density and use cells within a consistent passage number range. 3. Avoid using the outer wells of multi-well plates for critical experiments or ensure they are filled with media to maintain humidity. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum)
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates (low-protein-binding recommended)[5]
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system[5]
-
Internal standard (a stable compound with similar chemical properties to this compound)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare working solutions by diluting the stock solution in your cell culture medium (with and without serum) and PBS to a final concentration of 10 µM.
-
Add 1 mL of each working solution to triplicate wells of a 24-well plate. Include a control with media only.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each well.
-
Immediately add the internal standard to each aliquot and store at -80°C until analysis.
-
Analyze the samples by HPLC-MS to determine the concentration of this compound remaining.
-
Calculate the percentage of inhibitor remaining at each time point relative to the 0-hour time point.
Data Presentation: Stability of this compound
| Time (hours) | % Remaining in PBS | % Remaining in Medium (- Serum) | % Remaining in Medium (+ Serum) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 |
(This table should be filled with your experimental data.)
Visualizations
IGF2BP1 Signaling Pathway
Caption: Simplified signaling pathway of IGF2BP1 and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in different media.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 7. diseases.jensenlab.org [diseases.jensenlab.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
How to minimize IGF2BP1-IN-1 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IGF2BP1 inhibitors, referred to here as IGF2BP1-IN-1, in animal studies. The focus is on minimizing toxicity and ensuring robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target toxicity of a specific IGF2BP1 inhibitor?
A1: The on-target toxicity of a highly specific IGF2BP1 inhibitor is predicted to be low. This is supported by the observation that adult mice with an inducible whole-mouse knockout of IGF2BP1 are healthy, suggesting that systemic inhibition of IGF2BP1 in adult animals may have minimal side effects.[1] The oncofetal nature of IGF2BP1, with very low expression in normal adult tissues, further supports a favorable safety profile for specific inhibitors.[1]
However, it is crucial to consider the developmental role of IGF2BP1. Knockout mouse models have revealed that IGF2BP1 is essential for proper brain development and neonatal survival.[2][3] Therefore, use in juvenile animals or in studies involving developmental processes should be approached with caution.
Q2: A promising IGF2BP1 inhibitor, AVJ16, is reported to have low toxicity. What is known about its safety in animal models?
A2: Preclinical studies on AVJ16, a potent and specific inhibitor of IGF2BP1, have shown promising results regarding its safety. In preclinical models with human lung adenocarcinoma cells, AVJ16 injections almost completely prevented tumor growth and metastasis.[4] Importantly, when tested on patient-derived tumor organoids, the drug selectively killed cancer cells expressing IGF2BP1 while leaving healthy lung cells unaffected.[4] In cell culture, AVJ16 was not toxic to cells that do not express IGF2BP1.[5] These findings suggest a high degree of specificity and a favorable therapeutic window for AVJ16.[4][5]
Q3: My IGF2BP1 inhibitor is hydrophobic and difficult to formulate for in vivo studies. What are some recommended formulation strategies?
A3: Many small molecule inhibitors are poorly soluble in aqueous solutions, posing a challenge for in vivo administration. Here are some common strategies to formulate hydrophobic compounds for animal studies:
-
Co-solvent Systems: Utilize a mixture of a primary solvent (like DMSO) and a vehicle that is more biocompatible (like PEG300, corn oil, or saline). A common formulation for AVJ16 involves a stock solution in DMSO, which is then diluted in a mixture of PEG300, Tween-80, and saline for intraperitoneal injection.[6] For the inhibitor BTYNB, a formulation of DMSO, PEG300, Tween-80, and ddH2O has been described.[7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and oil-based formulations can significantly improve the solubility and oral bioavailability of lipophilic drugs.[8][9]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.[8][10]
-
Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[11]
It is crucial to test the vehicle alone as a control group in your animal studies to account for any potential effects of the formulation itself.
Troubleshooting Guides
Issue 1: Observed Toxicity or Adverse Events in Treated Animals
Possible Cause & Troubleshooting Steps:
-
Off-Target Effects:
-
Action: Conduct a literature review to see if the inhibitor is known to interact with other targets. Perform in vitro profiling against a panel of related proteins or kinases.
-
Rationale: Even seemingly specific inhibitors can have off-target activities that contribute to toxicity.
-
-
Dose-Related Toxicity:
-
Action: Perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD).[12] Start with a low dose and escalate until signs of toxicity are observed. Monitor animals closely for clinical signs of toxicity (see table below).
-
Rationale: The initial dose may be too high. A systematic dose-finding study is essential for any new compound.
-
-
Formulation/Vehicle Toxicity:
-
Action: Always include a vehicle-only control group in your experiments. If toxicity is observed in the vehicle group, consider alternative formulation strategies.
-
Rationale: The solvents and excipients used in the formulation can have their own toxicities.
-
-
Route of Administration:
-
Action: The route of administration can influence the pharmacokinetic and toxicity profile. Consider alternative routes (e.g., oral gavage vs. intraperitoneal injection) if one is proving to be problematic.
-
Rationale: The rate of absorption and peak plasma concentration can vary significantly with the administration route, impacting toxicity.
-
Issue 2: Lack of Efficacy in Animal Models
Possible Cause & Troubleshooting Steps:
-
Poor Bioavailability/Exposure:
-
Action: Conduct pharmacokinetic (PK) studies to measure the concentration of the inhibitor in plasma and tumor tissue over time.
-
Rationale: The compound may not be reaching the target tissue at a sufficient concentration to exert its effect.
-
-
Inadequate Dosing Regimen:
-
Action: Based on PK data, adjust the dosing frequency and/or dose level to maintain the target concentration at the tumor site.
-
Rationale: The half-life of the compound may be shorter than anticipated, requiring more frequent administration.
-
-
Suboptimal Formulation:
-
Action: If exposure is low, re-evaluate the formulation strategy. For poorly soluble compounds, consider formulations known to enhance bioavailability, such as lipid-based systems or nanosuspensions.[8][9][10]
-
Rationale: A different formulation may significantly improve absorption and systemic exposure.
-
-
Model Resistance:
-
Action: Ensure that the chosen animal model (e.g., cell line xenograft, patient-derived xenograft) expresses IGF2BP1 at a high level.
-
Rationale: The efficacy of an IGF2BP1 inhibitor is dependent on the presence of its target.
-
Data Presentation
Table 1: In Vitro Potency of Selected IGF2BP1 Inhibitors
| Compound | Target | Assay | IC50 / Kd | Reference |
| 7773 | IGF2BP1 | FP-based screen | ~30 µM (IC50) | [3][13] |
| AVJ16 | IGF2BP1 | MST | 1.4 µM (Kd) | [6] |
| BTYNB | IMP1 (IGF2BP1) | FP-based screen | Potent inhibitor | [14] |
Table 2: General Clinical Signs of Toxicity in Rodents for Monitoring
| Category | Clinical Signs |
| General Appearance | Lethargy, hyperactivity, changes in posture, rough coat, piloerection |
| Body Weight | Significant weight loss (>10-15%) |
| Behavioral | Circling, head-tilting, repetitive movements, altered gait |
| Autonomic | Salivation, lacrimation, urination, defecation changes |
| Respiratory | Labored breathing, gasping, panting |
| Gastrointestinal | Diarrhea, dehydration |
(Adapted from general toxicology guidelines)
Experimental Protocols
Protocol 1: General In Vivo Antitumor Efficacy and Toxicity Study in a Syngeneic Mouse Model
This protocol provides a general framework. Specific details such as the cell line, inhibitor, dose, and route of administration should be optimized for your specific experiment.
-
Animal Model and Tumor Cell Implantation:
-
Use 6-8 week old female mice (e.g., C57BL/6 or BALB/c).
-
Culture a syngeneic tumor cell line known to express IGF2BP1 (e.g., MC38) under standard conditions.
-
Subcutaneously inject 0.5 x 10^6 to 1 x 10^6 cells in 100-200 µL of sterile, serum-free medium into the flank of each mouse.[15]
-
-
Inhibitor Formulation and Administration:
-
Prepare the IGF2BP1 inhibitor in a suitable vehicle (e.g., DMSO/PEG300/Tween-80/saline).
-
Once tumors are palpable and have reached a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the inhibitor and vehicle according to the planned schedule and route (e.g., intraperitoneal injection once daily).[15]
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice at each tumor measurement as an indicator of toxicity.[15]
-
Observe the animals daily for any clinical signs of toxicity (refer to Table 2).
-
-
Endpoint and Analysis:
-
Terminate the study when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration.
-
At the endpoint, euthanize the mice, and excise and weigh the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Analyze the statistical significance of the differences in tumor volume and weight between the groups.[15]
-
Mandatory Visualizations
Caption: IGF2BP1 Signaling Pathway and Point of Inhibition.
Caption: In Vivo Study Workflow for an IGF2BP1 Inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. New Drug Candidate Blocks Lung Cancer Growth Without Harming Healthy Cells [alphagalileo.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Toxicology | MuriGenics [murigenics.com]
- 13. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Refining IGF2BP1-IN-1 Delivery for In Vivo Studies
Welcome to the technical support center for the utilization of IGF2BP1-IN-1 in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the formulation and delivery of this promising small molecule inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is precipitating after I dilute it from a DMSO stock into my aqueous vehicle for injection. What is happening and how can I fix it?
A1: This is a common issue for hydrophobic compounds like this compound. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. DMSO is an excellent solvent for many organic molecules, but its ability to keep a compound in solution diminishes significantly when diluted in an aqueous environment.[1][2][3]
Here are several strategies to address this:
-
Optimize your vehicle formulation: A simple aqueous buffer is often insufficient. Consider using a co-solvent system or a formulation with solubility-enhancing excipients. Common components include PEG (polyethylene glycol), Tween 80, or cyclodextrins.[4][5]
-
Perform a solubility test: Before preparing your dosing solution, determine the maximum soluble concentration of this compound in your chosen vehicle. This can be done by preparing serial dilutions and visually inspecting for precipitation or by measuring absorbance.[1]
-
Adjust the dilution process: When preparing the final dosing solution, add the DMSO stock to the pre-warmed vehicle slowly while vortexing. This can help prevent localized high concentrations that can initiate precipitation.[1]
-
Consider alternative formulations: For poorly soluble drugs, lipid-based formulations or self-emulsifying drug delivery systems (SEDDS) can significantly improve bioavailability.[5][6][7]
Q2: What are some recommended starting formulations for in vivo delivery of a hydrophobic small molecule like this compound?
A2: The ideal formulation depends on the route of administration and the specific properties of your compound. However, here are some commonly used vehicle compositions for preclinical studies with poorly soluble compounds:
| Vehicle Component | Typical Concentration | Route of Administration | Notes |
| DMSO | 1-10% | IP, IV (with caution) | Can cause local irritation and toxicity at higher concentrations. A vehicle-only control group is essential.[8] |
| PEG 300/400 | 10-60% | IP, IV, Oral | A common co-solvent that improves solubility. |
| Tween 80 / Polysorbate 80 | 1-10% | IP, IV, Oral | A non-ionic surfactant that helps to create stable emulsions and prevent precipitation. |
| Saline or PBS | q.s. to final volume | IP, IV, Oral | The aqueous component of the vehicle. |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 20-40% in water | IP, IV | Forms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4] |
Example Formulations:
-
For Intraperitoneal (IP) Injection: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
-
For Intravenous (IV) Injection: 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline. (Ensure the final solution is clear and free of particulates).
-
For Oral Gavage: 5% DMSO, 20% PEG400, 75% Saline.
Q3: I am observing unexpected toxicity or adverse effects in my animal models. Could the delivery vehicle be the cause?
A3: Yes, the vehicle itself can cause adverse effects, especially with repeated dosing. It is crucial to run a parallel control group that receives the vehicle alone to distinguish between compound-related and vehicle-related toxicity. High concentrations of DMSO, for example, can cause local irritation, inflammation, and other systemic effects. Similarly, some surfactants can have biological effects. If vehicle toxicity is suspected, consider reducing the concentration of the organic solvents or surfactants, or exploring alternative, more biocompatible formulations.
Q4: How can I confirm that this compound is stable in my chosen formulation?
A4: It's important to ensure that your compound is not degrading in the formulation, as this can lead to inconsistent results.[9] A simple way to check for chemical stability is to prepare your formulation and analyze it by High-Performance Liquid Chromatography (HPLC) at different time points (e.g., 0, 4, 8, and 24 hours) under your intended storage and handling conditions.[8] A decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation.[8]
Troubleshooting Guides
Issue 1: Inconsistent Efficacy or Lack of In Vivo Activity
If you are not observing the expected biological effect of this compound in your in vivo model, consider the following troubleshooting steps.
Troubleshooting Workflow for Inconsistent In Vivo Efficacy
References
- 1. benchchem.com [benchchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. future4200.com [future4200.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Addressing batch-to-batch variability of IGF2BP1-IN-1
Welcome to the technical support center for IGF2BP1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a focus on mitigating challenges that may arise from batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound A11, is a small molecule inhibitor of the Insulin-like Growth Factor 2 mRNA-binding Protein 1 (IGF2BP1).[1][2] IGF2BP1 is an oncofetal RNA-binding protein that is overexpressed in various cancers and is associated with poor prognosis.[3] It functions by binding to specific mRNAs, including those of oncogenes like KRAS and MYC, thereby enhancing their stability and promoting their translation into proteins.[4][5][6] This post-transcriptional regulation contributes to cancer cell proliferation, migration, and invasion.[3] this compound is designed to interfere with the function of IGF2BP1, likely by disrupting its ability to bind to target mRNAs, which in turn inhibits downstream signaling pathways that promote cancer progression.[1][2] This leads to the inhibition of cancer cell proliferation and the induction of apoptosis.[1][2]
Diagram: IGF2BP1 Signaling Pathway and Inhibition
Caption: IGF2BP1 binds to oncogene mRNAs, preventing their degradation and promoting their translation, leading to cancer cell proliferation. This compound inhibits IGF2BP1, leading to mRNA degradation.
Q2: I am observing lower than expected potency with a new batch of this compound. What could be the cause?
A2: A decrease in potency with a new batch of a small molecule inhibitor can stem from several factors related to batch-to-batch variability. These can include:
-
Purity: The new batch may have a lower percentage of the active compound or contain impurities that interfere with its activity.
-
Solubility: Variations in the crystalline structure or presence of minor impurities can affect the solubility of the compound in your experimental buffer, leading to a lower effective concentration.
-
Degradation: The compound may have degraded during shipping or storage.
It is crucial to obtain a Certificate of Analysis (CoA) for each new batch to verify its purity and other quality control parameters.
Q3: How should I prepare and store my stock solutions of this compound?
A3: Proper handling and storage are critical for maintaining the stability and activity of small molecule inhibitors. For this compound, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. To prevent degradation from repeated freeze-thaw cycles, you should aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[1] When preparing working solutions, it is important to ensure that the final concentration of the solvent (e.g., DMSO) is compatible with your cell culture or assay system, as high concentrations can be toxic or cause off-target effects.
Q4: My experimental results are not consistent across different experiments. What are some potential sources of variability?
A4: In addition to batch-to-batch variability of the inhibitor, several other factors can contribute to inconsistent results in cell-based assays:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can affect cellular responses to inhibitors.
-
Assay Conditions: Inconsistent incubation times, reagent concentrations, and plate types can introduce variability.
-
Inhibitor Preparation: Inconsistent preparation of working solutions from the stock can lead to variations in the final concentration.
-
Nonspecific Binding: Small molecules can bind to plasticware or serum proteins in the culture medium, reducing the effective concentration available to the cells.[7]
Troubleshooting Guides
Issue 1: Reduced or No Activity of this compound in Cellular Assays
If you observe a lack of expected biological activity with this compound, consider the following troubleshooting steps:
Diagram: Troubleshooting Workflow for Reduced Inhibitor Activity
Caption: A step-by-step guide to troubleshooting reduced activity of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Compound Quality | 1. Request and review the Certificate of Analysis (CoA) for the specific batch. 2. If possible, perform analytical chemistry (e.g., HPLC, LC-MS) to confirm purity and identity. | The CoA should confirm >98% purity. Analytical data should match the expected molecular weight and purity. |
| Inadequate Solubility | 1. Visually inspect the working solution for any precipitate. 2. Perform a solubility test by preparing a dilution series in your assay buffer. 3. Consider gentle warming or sonication to aid dissolution. | The working solution should be clear and free of visible particles. The inhibitor should remain in solution at the working concentration. |
| Compound Degradation | 1. Prepare a fresh stock solution from the solid compound. 2. Avoid repeated freeze-thaw cycles by using aliquots. 3. Protect the compound from light if it is light-sensitive. | A freshly prepared stock solution should restore the expected activity. |
| Suboptimal Assay Conditions | 1. Titrate the inhibitor across a wider concentration range. 2. Optimize cell density and incubation time. 3. Include appropriate positive and negative controls in your experiment. | A clear dose-response curve should be observed. Optimized conditions should yield a reproducible IC50 value. |
Issue 2: High Variability Between Replicates or Experiments
High variability can mask the true effect of the inhibitor. The following steps can help improve reproducibility:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Culture | 1. Use cells within a consistent and narrow passage number range. 2. Ensure consistent cell seeding density and confluency at the time of treatment. 3. Regularly test for mycoplasma contamination. | Reduced well-to-well and plate-to-plate variability in cell growth and response. |
| Pipetting Inaccuracy | 1. Calibrate pipettes regularly. 2. Use reverse pipetting for viscous solutions like DMSO stocks. 3. Ensure thorough mixing when preparing serial dilutions. | More consistent results across replicates. |
| Edge Effects on Assay Plates | 1. Avoid using the outer wells of the assay plate for experimental samples. 2. Fill the outer wells with sterile buffer or media to maintain a humid environment. | Reduced variability between wells on the same plate. |
| Solvent (DMSO) Effects | 1. Ensure the final DMSO concentration is consistent across all wells, including controls. 2. Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. | The vehicle control should show no significant effect on the assay readout compared to untreated cells. |
Data Presentation
Table 1: Reported Bioactivity of this compound
| Parameter | Value | Assay Details | Reference |
| Binding Affinity (Kd) | 2.88 nM | Binding to IGF2BP1 protein | [1][2] |
| IC50 (A549 cells) | 9 nM | Cancer cell proliferation assay | [1][2] |
| IC50 (HCT116 cells) | 34 nM | Cancer cell proliferation assay | [1][2] |
Table 2: Bioactivity of Other Known IGF2BP1 Inhibitors
| Inhibitor | Parameter | Value | Assay Details | Reference |
| BTYNB | IC50 | Not specified | Inhibits IGF2BP1-RNA association | [8] |
| AVJ16 | Kd | 1.4 µM | Binding to IGF2BP1 protein | [9] |
| AVJ16 | IC50 (H1299 cells) | 0.7 µM | Wound healing assay | [10] |
| 7773 | IC50 (H1299 cells) | 10 µM | Wound healing assay | [10] |
Experimental Protocols
Protocol 1: General Procedure for Cellular Proliferation Assay
This protocol provides a general framework for assessing the effect of this compound on cancer cell proliferation using a colorimetric assay (e.g., MTT or WST-1).
-
Cell Seeding:
-
Culture cancer cells (e.g., A549, HCT116) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 2X working solution of this compound by diluting the DMSO stock in culture media. Create a serial dilution to test a range of concentrations.
-
Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Carefully remove the media from the wells and add 100 µL of the 2X inhibitor solution or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Proliferation Assessment:
-
Add the proliferation reagent (e.g., 10 µL of MTT solution) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add the solubilization solution (if using MTT) and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blotting for Downstream Target Modulation
This protocol can be used to assess the effect of this compound on the protein levels of known IGF2BP1 targets (e.g., c-Myc).
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-c-Myc) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells. | Sigma-Aldrich [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Validation & Comparative
Cross-Validation of IGF2BP1 Inhibition: A Comparative Guide to IGF2BP1-IN-1 and Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the pharmacological inhibition of Insulin-like Growth Factor 2 mRNA-binding Protein 1 (IGF2BP1) using the small molecule inhibitor IGF2BP1-IN-1 and its genetic knockdown via RNA interference (RNAi). The objective is to cross-validate the on-target effects of chemical intervention against the well-established genetic method, offering a clear perspective on their congruency and potential applications in research and therapeutic development.
Introduction to IGF2BP1
IGF2BP1 is an oncofetal RNA-binding protein that plays a critical role in tumorigenesis.[1][2] It functions primarily by binding to and stabilizing the messenger RNA (mRNA) of key oncogenes, such as MYC, KRAS, and E2F1.[3][4][5] This stabilization prevents mRNA degradation, leading to increased protein expression of these cancer drivers.[6][7] IGF2BP1 is often overexpressed in a multitude of cancers, correlating with poor prognosis and resistance to therapy.[2][8] Consequently, it has emerged as a compelling therapeutic target. Both small molecule inhibitors and genetic tools like siRNA are employed to disrupt its function, aiming to reduce cancer cell proliferation, survival, and invasion.[8][9]
Comparative Analysis: Chemical Inhibition vs. Genetic Knockdown
The primary goal of both approaches is to abrogate IGF2BP1 function. While genetic knockdown reduces the total cellular pool of the IGF2BP1 protein, small molecule inhibitors are designed to acutely block its RNA-binding activity. This guide examines data from studies using both modalities to assess the consistency of the resulting cellular phenotypes.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and other chemical inhibitors compared to genetic knockdown across various cancer cell lines and assays.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| Binding Affinity (Kd) | 2.88 nM | - | [10] |
| IC50 (Cell Proliferation) | 9 nM | A549 (Lung Cancer) | [10] |
| IC50 (Cell Proliferation) | 34 nM | HCT116 (Colon Cancer) | [10] |
Table 2: Direct Comparison of Proliferation Inhibition in Neuroblastoma Cells (SK-N-AS)
| Method | Treatment/Vector | Proliferation Reduction | Reference |
| Genetic Knockdown | Doxycycline-inducible shRNA | 40-45% | [8][9] |
| Chemical Inhibition | 10 µM BTYNB* | ~60% | [8][9] |
*BTYNB is a well-characterized small molecule inhibitor of IGF2BP1's RNA-binding function, used here as a proxy for direct chemical inhibition in a head-to-head comparison study.[11][12]
Table 3: Downstream Effects on Key Oncogenic Pathways
| Method | Target Gene/Pathway | Observed Effect | Cell Line(s) | Reference(s) |
| Genetic Knockdown (siRNA/shRNA) | Cell Cycle | G1 Phase Arrest | PANC-1, A549, etc. | [11] |
| E2F Targets | Downregulation (e.g., E2F1, CDK1, AURKA) | Multiple | [11][13] | |
| MYC | mRNA and Protein Downregulation | Multiple | [6][14] | |
| SRF | mRNA and Protein Downregulation | Huh-7, ES-2, A549 | [15][16] | |
| Cell Migration/Invasion | Substantially Repressed | KYSE30, TE1 | [12] | |
| Chemical Inhibition (BTYNB, '7773') | Cell Cycle | S-Phase Arrest (BTYNB) | Leukemic cells | [17][18] |
| E2F Targets | Downregulation | A549 | [11] | |
| MYC | mRNA and Protein Downregulation (BTYNB) | Melanoma, Ovarian | [6][7] | |
| KRAS Signaling | Downregulation (Inhibitor '7773') | ES2, H1299 | [4][19] | |
| Cell Migration/Wound Healing | Inhibition (Inhibitor '7773') | Mouse LKR-M | [19] |
Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz provide a visual representation of the mechanisms and processes discussed.
Experimental Protocols
Genetic Knockdown of IGF2BP1 via siRNA
This protocol provides a general framework for transiently knocking down IGF2BP1 expression in cultured cancer cells.
-
Materials:
-
IGF2BP1-targeting siRNA (pools of 3 or more target-specific siRNAs are recommended to minimize off-target effects).[1]
-
Non-targeting (scrambled) control siRNA.[1]
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Opti-MEM™ Reduced Serum Medium.
-
Target cancer cell line.
-
12-well or 6-well plates.
-
-
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in antibiotic-free medium to achieve 70-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For one well of a 12-well plate, dilute ~10-20 pmol of siRNA into 50 µL of Opti-MEM™.
-
In a separate tube, dilute 2 µL of Lipofectamine™ RNAiMAX into 50 µL of Opti-MEM™.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 5 minutes at room temperature.[20]
-
-
Transfection: Add the 100 µL of siRNA-lipid complex drop-wise to the well containing cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 to 72 hours. The optimal time should be determined empirically for the specific cell line and downstream assay.[14]
-
Validation and Analysis: Harvest cells for analysis. Confirm knockdown efficiency by performing qRT-PCR to measure IGF2BP1 mRNA levels and Western blotting to measure IGF2BP1 protein levels.[14] Proceed with functional assays (e.g., proliferation, migration).
-
Chemical Inhibition using this compound
This protocol outlines the steps for assessing the effect of this compound on cell viability.
-
Materials:
-
This compound (reconstituted in a suitable solvent like DMSO).[10]
-
Target cancer cell line.
-
96-well plates.
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or resazurin-based assays).
-
Plate reader capable of measuring absorbance or fluorescence.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor (e.g., from 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Viability Measurement (CCK-8 Example):
-
Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability. Plot the results against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
-
Conclusion
The experimental data strongly indicate that the phenotypic effects of pharmacological inhibition of IGF2BP1 are highly consistent with those observed following its genetic knockdown. Both methods lead to a significant reduction in cancer cell proliferation, cell cycle disruption, and downregulation of key oncogenic drivers like E2F1 and MYC.[8][11] The study directly comparing BTYNB with shRNA knockdown demonstrates a comparable, if not more potent, effect from the chemical inhibitor on cell proliferation.[8]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA binding protein IGF2BP1 meditates oxidative stress-induced granulosa cell dysfunction by regulating MDM2 mRNA stability in an m6A-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. siRNA knockdown [protocols.io]
A Comparative Guide to IGF2BP1 Inhibitors: IGF2BP1-IN-1 vs. '7773'
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two small molecule inhibitors targeting the oncofetal RNA-binding protein IGF2BP1: IGF2BP1-IN-1 and the inhibitor known as '7773'. This analysis is based on available data from functional assays and aims to assist in the selection of appropriate research tools for studying IGF2BP1's role in cancer biology and for potential therapeutic development.
Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is a critical regulator of cancer progression, promoting tumor cell proliferation, migration, and resistance to therapy by stabilizing the messenger RNAs (mRNAs) of key oncogenes such as MYC and KRAS.[1][2][3] The development of small molecule inhibitors that disrupt the interaction between IGF2BP1 and its target mRNAs represents a promising therapeutic strategy. This guide focuses on a comparative analysis of two such inhibitors, this compound and '7773', based on their performance in various functional assays.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the '7773' inhibitor from various in vitro and cell-based functional assays. It is important to note that the data for each inhibitor is derived from separate studies, and direct head-to-head comparisons under identical experimental conditions are not currently available in the public domain.
| Inhibitor | Assay Type | Parameter | Value | Cell Line/System |
| This compound | Binding Assay | KD | 2.88 nM | IGF2BP1 protein |
| Cell Proliferation | IC50 | 9 nM | A549 (Lung Cancer) | |
| Cell Proliferation | IC50 | 34 nM | HCT116 (Colon Cancer) | |
| '7773' Inhibitor | RNA Binding Inhibition | IC50 | ~30 µM | In vitro (IGF2BP1 and Kras RNA) |
| Binding Assay | KD | 17 µM | IGF2BP1 protein | |
| Cell Proliferation | Effect | No significant effect on 2D proliferation | H1299 (Lung Cancer) | |
| Wound Healing | Effect | Inhibition | H1299 (Lung Cancer) | |
| Soft Agar (B569324) Growth | Effect | Inhibition | H1299 (Lung Cancer) |
Table 1: Comparative quantitative data for this compound and '7773' inhibitor in various functional assays.
Experimental Protocols and Methodologies
Detailed methodologies for the key experiments cited are crucial for interpreting the presented data and for designing future comparative studies.
Fluorescence Polarization (FP) Assay
This assay is utilized to measure the binding affinity of the inhibitors to the IGF2BP1 protein.
Principle: The assay measures the change in the polarization of fluorescently labeled RNA upon binding to IGF2BP1. Small, unbound fluorescent molecules rotate rapidly in solution, leading to low polarization. When bound to the much larger IGF2BP1 protein, the rotation slows down, resulting in higher polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.
General Protocol:
-
A fluorescently labeled RNA probe, a known binding partner of IGF2BP1 (e.g., a fragment of KRAS mRNA), is incubated with purified recombinant IGF2BP1 protein.
-
Increasing concentrations of the inhibitor ('7773' or this compound) are added to the mixture.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
The IC50 value, the concentration of inhibitor required to reduce the binding of the fluorescent probe by 50%, is calculated from the dose-response curve.[4][5]
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the impact of the inhibitors on cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cancer cells (e.g., A549, HCT116, H1299) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the IGF2BP1 inhibitor or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), MTT solution is added to each well and incubated for a few hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%, is determined from the dose-response curve.
Wound Healing (Scratch) Assay
This assay evaluates the effect of the inhibitors on cell migration.
Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored. Inhibitors of cell migration will slow down this process.
General Protocol:
-
Cells (e.g., H1299) are grown to a confluent monolayer in a multi-well plate.
-
A sterile pipette tip is used to create a linear scratch in the monolayer.
-
The cells are washed to remove any detached cells and then incubated with media containing either the IGF2BP1 inhibitor or a vehicle control.
-
Images of the scratch are captured at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24, 48 hours).
-
The width of the scratch is measured at different points, and the rate of wound closure is calculated to assess the effect of the inhibitor on cell migration.[6][7][8]
Soft Agar Colony Formation Assay
This assay assesses anchorage-independent growth, a hallmark of cancer cells.
Principle: Transformed cells can grow and form colonies in a semi-solid medium like soft agar, whereas normal cells cannot. This assay measures the ability of an inhibitor to suppress this tumorigenic property.
General Protocol:
-
A base layer of agar mixed with cell culture medium is allowed to solidify in a multi-well plate.
-
A top layer containing a suspension of cells (e.g., H1299) and the IGF2BP1 inhibitor in a lower concentration of agar is added on top of the base layer.
-
The plates are incubated for several weeks to allow for colony formation.
-
The colonies are then stained (e.g., with crystal violet) and counted.
-
The number and size of colonies in the inhibitor-treated wells are compared to the control wells to determine the inhibitory effect on anchorage-independent growth.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the IGF2BP1 signaling pathway and a typical experimental workflow for evaluating IGF2BP1 inhibitors.
Caption: IGF2BP1 signaling pathway and point of inhibition.
Caption: Workflow for evaluating IGF2BP1 inhibitors.
Discussion and Conclusion
Based on the currently available data, both this compound and the '7773' inhibitor demonstrate the ability to interfere with IGF2BP1 function, albeit with some notable differences in their reported activities.
This compound appears to be a highly potent inhibitor of cancer cell proliferation, with IC50 values in the low nanomolar range for A549 and HCT116 cells. Its strong binding affinity (KD = 2.88 nM) for the IGF2BP1 protein likely contributes to this potent cellular activity.
In contrast, the '7773' inhibitor shows a more modest IC50 of approximately 30 µM for inhibiting the binding of IGF2BP1 to Kras RNA in vitro. Interestingly, at concentrations effective for inhibiting cell migration and anchorage-independent growth in H1299 cells, it did not significantly affect 2D cell proliferation. This suggests that '7773' may primarily impact the metastatic and tumorigenic potential of cancer cells rather than their basic proliferative capacity. It is also noteworthy that a more potent derivative of '7773', named AVJ16, has been developed and shows significantly improved efficacy in inhibiting cell migration.[9][10][11]
Key Considerations for Researchers:
-
Potency: For studies focused on inhibiting cancer cell proliferation, this compound currently appears to be the more potent option based on the available IC50 data.
-
Phenotypic Effects: For research focused on dissecting the role of IGF2BP1 in cell migration, invasion, and tumorigenesis, the '7773' inhibitor and its more potent derivatives like AVJ16 have demonstrated clear effects in these specific assays.
-
Direct Comparison: The lack of direct comparative studies is a significant limitation. Researchers should consider evaluating both inhibitors in their specific experimental systems to determine the most suitable compound for their research questions.
References
- 1. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 2. [PDF] Control of c-myc mRNA stability by IGF2BP1-associated cytoplasmic RNPs. | Semantic Scholar [semanticscholar.org]
- 3. Control of c-myc mRNA stability by IGF2BP1-associated cytoplasmic RNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of a specific and potent IGF2BP1 inhibitor: A promising therapeutic agent for IGF2BP1-expressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of IGF2BP1 Inhibitors: IGF2BP1-IN-1 vs. AVJ16
A Detailed Analysis for Researchers and Drug Development Professionals
The insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical regulator of tumorigenesis, making it a compelling target for novel cancer therapeutics. Its overexpression in numerous cancers is linked to poor prognosis, driving efforts to develop potent and specific inhibitors. This guide provides a comparative analysis of two such inhibitors, IGF2BP1-IN-1 and AVJ16, summarizing their efficacy with supporting data and experimental context.
At a Glance: Key Efficacy Parameters
| Parameter | This compound (Compound A11) | AVJ16 |
| Binding Affinity (Kd) | 2.88 nM[1][2] | 1.4 µM |
| Cellular Potency (IC50) | 9 nM (A549 cells)[1][2], 34 nM (HCT116 cells)[1][2] | IC50 of 0.7 µM has been reported for a related, optimized compound. AVJ16 is stated to be ~12x more potent than the lead compound '7773' which had an IC50 of 10 µM.[2] |
| Mechanism of Action | Binds to IGF2BP1 protein and inhibits downstream signaling.[1][2] | Binds to a hydrophobic region at the KH34 di-domain interface of IGF2BP1, preventing RNA binding.[1][3] |
| In Vivo Efficacy | Inhibits tumor growth in an A549 xenograft mouse model.[1] | In preclinical models with human lung adenocarcinoma cells, injections almost completely prevented tumor growth and metastasis.[4][5] |
Delving Deeper: A Head-to-Head Comparison
This compound demonstrates remarkably high binding affinity to IGF2BP1 with a dissociation constant (Kd) in the low nanomolar range (2.88 nM).[1][2] This strong binding translates to potent cellular activity, as evidenced by its low nanomolar IC50 values for inhibiting the proliferation of A549 (lung cancer) and HCT116 (colon cancer) cell lines.[1][2] Furthermore, this compound has been shown to induce cancer cell apoptosis and effectively curb tumor growth in a preclinical mouse model.[1]
AVJ16 , a derivative of the lead compound '7773', exhibits a binding affinity for IGF2BP1 in the micromolar range (Kd = 1.4 µM).[6] While its binding affinity is lower than that of this compound, AVJ16 has demonstrated significant potency and specificity. It is approximately 12 times more potent than its lead compound, which had an IC50 of 10 µM.[2] AVJ16 effectively prevents cell migration in cell lines with high endogenous IGF2BP1 levels and shows specificity by having no effect on cells with little to no IGF2BP1 expression.[1][3] In vivo studies have shown that AVJ16 can almost completely block tumor growth and metastasis in preclinical models of lung adenocarcinoma.[4][5] A key feature of AVJ16 is its selectivity for IGF2BP1 over other IGF2BP paralogs, such as IGF2BP2 and IGF2BP3.
The Underlying Science: IGF2BP1 Signaling Pathway
IGF2BP1 is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation. It stabilizes target mRNAs and enhances their translation, leading to the upregulation of oncoproteins. Key downstream targets of IGF2BP1 include KRAS, c-MYC, and YAP1, which are involved in critical cancer-promoting signaling pathways such as the PI3K-Akt and Wnt pathways.[3] By inhibiting IGF2BP1, both this compound and AVJ16 disrupt these pathways, leading to reduced cancer cell proliferation, migration, and survival.
Caption: IGF2BP1 signaling pathway and points of inhibition.
Experimental Corner: How Efficacy is Measured
The evaluation of IGF2BP1 inhibitors like this compound and AVJ16 involves a multi-step experimental workflow. This process typically starts with high-throughput screening to identify initial hits, followed by a series of assays to determine binding affinity, cellular activity, and in vivo efficacy.
Caption: General experimental workflow for evaluating IGF2BP1 inhibitors.
Key Experimental Protocols:
1. Binding Affinity Assays:
-
MicroScale Thermophoresis (MST): This technique measures the change in fluorescence of a labeled molecule (e.g., IGF2BP1) as a temperature gradient is applied. The binding of an inhibitor (e.g., AVJ16) alters this thermophoretic movement, allowing for the determination of the dissociation constant (Kd).
-
Surface Plasmon Resonance (SPR): One molecule (e.g., IGF2BP1) is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is measured in real-time to determine binding kinetics and affinity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of an inhibitor on the protein. Changes in the chemical shifts of the protein's atoms upon addition of the inhibitor reveal the location of the interaction.
2. Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo):
-
Cancer cells are seeded in multi-well plates and treated with varying concentrations of the inhibitor.
-
After a set incubation period (e.g., 72 hours), a reagent (MTT or CellTiter-Glo) is added to the wells.
-
The reagent is converted into a colored product or generates a luminescent signal in proportion to the number of viable cells.
-
The signal is measured using a plate reader, and the IC50 value (the concentration of inhibitor that reduces cell viability by 50%) is calculated.
3. Cell Migration Assay (Wound Healing Assay):
-
A confluent monolayer of cancer cells is created in a culture dish.
-
A "wound" or scratch is made in the monolayer with a pipette tip.
-
The cells are then treated with the inhibitor or a vehicle control.
-
The rate of wound closure is monitored and quantified over time using microscopy. A delay in wound closure in the presence of the inhibitor indicates an anti-migratory effect.
4. In Vivo Xenograft Model:
-
Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., A549).
-
Once tumors are established, the mice are treated with the inhibitor (e.g., via intraperitoneal injection) or a vehicle control.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, the tumors are excised and weighed. A reduction in tumor growth in the treated group compared to the control group indicates in vivo efficacy.
Logical Relationship of Comparative Efficacy
The data suggests a trade-off between the two inhibitors. This compound shows superior in vitro binding affinity and cellular potency in the low nanomolar range. In contrast, AVJ16, while having a lower binding affinity, has demonstrated strong in vivo efficacy and, importantly, specificity for IGF2BP1 over its paralogs. The choice between these inhibitors for further development may depend on the specific therapeutic context, balancing the need for high potency with the importance of target selectivity to minimize off-target effects.
Caption: Logical comparison of this compound and AVJ16 attributes.
References
Confirming the On-Target Effects of IGF2BP1 Inhibition Using CRISPR-Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological inhibition and genetic knockout of the Insulin-like Growth Factor 2 mRNA-binding Protein 1 (IGF2BP1), a key oncofetal protein implicated in tumor progression. By juxtaposing the effects of small-molecule inhibitors, referred to herein as IGF2BP1-IN-1 (represented by publicly documented inhibitors such as BTYNB and Cucurbitacin B), with the highly specific genetic ablation afforded by CRISPR-Cas9, we aim to provide a clear framework for validating the on-target efficacy of IGF2BP1-targeted therapeutics.
Introduction
IGF2BP1 is an RNA-binding protein that promotes tumorigenesis by stabilizing the transcripts of various oncogenes, including MYC and KRAS.[1][2][3] Its elevated expression is correlated with poor prognosis in numerous cancers, making it an attractive target for therapeutic intervention.[4][5] Small-molecule inhibitors of IGF2BP1 have emerged as promising therapeutic candidates. However, confirming that the observed cellular and molecular effects of these inhibitors are a direct consequence of IGF2BP1 inhibition is critical. CRISPR-Cas9-mediated gene knockout provides the gold standard for target validation by offering a specific genetic control to phenotype the loss of IGF2BP1 function.[6][7][8] This guide presents experimental data and protocols to demonstrate how the phenotypic and molecular signatures of IGF2BP1 inhibition align with those of IGF2BP1 genetic knockout, thereby confirming the on-target action of the inhibitor.
Comparative Data: IGF2BP1 Inhibition vs. CRISPR Knockout
The following tables summarize quantitative data from studies investigating the effects of IGF2BP1 inhibition and CRISPR-mediated knockout on various cancer cell phenotypes and molecular markers.
Table 1: Comparison of Phenotypic Effects on Cancer Cells
| Phenotype | This compound (BTYNB) | IGF2BP1 CRISPR Knockout | Cell Line | Reference |
| Cell Proliferation | ~60% decrease with 10 µM BTYNB | Significant impairment of viability | SK-N-AS (Neuroblastoma) | [4][7] |
| Spheroid Invasion | Not specified | Severely impaired | ES-2 (Ovarian Cancer) | [7] |
| Anoikis Resistance | Not specified | Severely impaired | ES-2 (Ovarian Cancer) | [7] |
| Tumor Growth in vivo | Not specified | Significantly delayed tumor growth | ES-2 (Ovarian Cancer) | [7] |
Table 2: Comparison of Molecular Effects on IGF2BP1 Target Genes
| Target Gene | This compound (Cucurbitacin B) | IGF2BP1 Knockdown/Knockout | Method | Cell Line | Reference |
| E2F1 | Not specified | Substantially reduced protein levels | Western Blot | PANC-1, A549, etc. | [6] |
| E2F1 | Not specified | Significantly reduced mRNA levels | RT-qPCR | PANC-1, A549, etc. | [6] |
| Transcriptome | 1472 genes with altered expression | 1375 genes with altered expression | RNA-Seq | Huh7 (Hepatocellular Carcinoma) | [9] |
| β-actin | Not specified | 48% increase in transcript, 11% increase in protein | smFISH, Immunofluorescence | Mouse Neurons | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
1. CRISPR/Cas9-Mediated Knockout of IGF2BP1
-
gRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting a conserved exon of the IGF2BP1 gene. Clone the sgRNA sequences into a suitable Cas9 expression vector (e.g., lentiCRISPR v2).
-
Lentiviral Production and Transduction: Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids. Harvest the viral supernatant and transduce the target cancer cell line.
-
Selection and Validation: Select transduced cells with puromycin. Validate the knockout of IGF2BP1 at the protein level by Western Blot and at the genomic level by sequencing the targeted locus.[6]
2. Western Blot Analysis
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against IGF2BP1, E2F1, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
3. RT-qPCR Analysis
-
RNA Extraction and cDNA Synthesis: Extract total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) and synthesize cDNA using a reverse transcription kit.[2][6]
-
qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers specific for the target genes (e.g., E2F1) and a housekeeping gene for normalization (e.g., GAPDH).[6][9]
-
Data Analysis: Calculate the relative mRNA expression using the 2-ΔΔCt method.[2]
4. Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well.
-
Treatment: Treat the cells with various concentrations of this compound or the vehicle control (e.g., DMSO).
-
Measurement: Measure cell viability at different time points (e.g., 0, 24, 48, 72 hours) using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.[4]
-
Data Analysis: Normalize the readings to the time zero point and plot the cell growth curves.
Visualizing the Logic and Pathways
Experimental Workflow for On-Target Validation
Caption: Workflow for validating on-target effects of IGF2BP1 inhibitors.
IGF2BP1 Signaling Pathway
Caption: IGF2BP1's role in promoting tumor progression via mRNA stabilization.
Conclusion
The convergence of phenotypic and molecular data from both pharmacological inhibition and CRISPR-Cas9-mediated knockout of IGF2BP1 provides strong evidence for the on-target activity of the small-molecule inhibitor. The similar patterns of reduced cell proliferation, impaired tumorigenic phenotypes, and concordant changes in the expression of IGF2BP1 target genes, such as E2F1, validate that the inhibitor's mechanism of action is indeed through the disruption of IGF2BP1 function. This comparative approach is a robust strategy for the preclinical validation of targeted cancer therapies, ensuring higher confidence in the therapeutic potential of novel drug candidates. Researchers are encouraged to employ this dual strategy to rigorously assess the on-target effects of their compounds and to elucidate the downstream consequences of target engagement.
References
- 1. uniprot.org [uniprot.org]
- 2. Protocol for identification and validation of IGF2BP1 target genes in pluripotent human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin-like growth factor 2 mRNA binding protein 1 | Sigma-Aldrich [merckmillipore.com]
- 4. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]
- 5. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IGF2BP1 enhances an aggressive tumor cell phenotype by impairing miRNA-directed downregulation of oncogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IGF2BP1 - Wikipedia [en.wikipedia.org]
- 9. Allosteric Regulation of IGF2BP1 as a Novel Strategy for the Activation of Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
A Comparative Analysis of IGF2BP1-IN-1's Selectivity for the IGF2BP Family
A detailed guide for researchers on the preferential binding of the small molecule inhibitor IGF2BP1-IN-1 to IGF2BP1 over its paralogs, IGF2BP2 and IGF2BP3.
The insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein implicated in the progression of numerous cancers. Its role in stabilizing pro-oncogenic transcripts, such as KRAS and MYC, makes it a compelling target for therapeutic intervention. The development of selective inhibitors for IGF2BP1 is crucial to dissect its specific biological functions and to develop targeted cancer therapies. This guide provides a comprehensive assessment of the selectivity of a small molecule inhibitor, referred to herein as this compound (also identified as compound '7773'), for IGF2BP1 in comparison to its closely related paralogs, IGF2BP2 and IGF2BP3.[1][2]
Quantitative Assessment of Selectivity
The selectivity of this compound has been quantitatively evaluated using biophysical assays that measure the binding affinity and inhibitory concentration of the compound against the three IGF2BP paralogs. The data clearly demonstrates a preferential interaction with IGF2BP1.
| Target Protein | Parameter | Value (µM) | Assay |
| IGF2BP1 | KD | 17 | Microscale Thermophoresis (MST) |
| IC50 (vs. Kras RNA) | 30.45 | Fluorescence Polarization (FP) | |
| IGF2BP2 | Binding | Not significant | Microscale Thermophoresis (MST) |
| IGF2BP3 | KD | 52 | Microscale Thermophoresis (MST) |
Table 1: Comparative binding affinities and inhibitory concentrations of this compound for IGF2BP paralogs. A lower KD value indicates stronger binding affinity.[1][2]
As shown in Table 1, this compound exhibits a significantly stronger binding affinity for IGF2BP1 (KD = 17 µM) compared to IGF2BP3 (KD = 52 µM).[1] Notably, no significant binding was observed for IGF2BP2, even at concentrations that would saturate the binding to IGF2BP1, highlighting the inhibitor's high degree of selectivity between these two paralogs.[1][2] The IC50 value of 30.45 µM for the inhibition of IGF2BP1 binding to Kras RNA further corroborates its efficacy as an inhibitor of IGF2BP1 function.[1][2]
Experimental Methodologies
The determination of this compound's selectivity relies on robust biophysical and biochemical assays. The primary methods employed are Microscale Thermophoresis (MST) and Fluorescence Polarization (FP).
Microscale Thermophoresis (MST)
MST is a powerful technique used to quantify biomolecular interactions in solution. It measures the motion of molecules along a microscopic temperature gradient, which is influenced by changes in their size, charge, and solvation shell upon binding to a ligand.
Protocol:
-
Protein Labeling: A fluorescent dye is covalently attached to the IGF2BP protein of interest (IGF2BP1, IGF2BP2, or IGF2BP3).
-
Sample Preparation: A constant concentration of the fluorescently labeled IGF2BP protein is mixed with a serial dilution of the inhibitor, this compound.
-
MST Measurement: The samples are loaded into glass capillaries, and an infrared laser is used to create a precise temperature gradient. The movement of the fluorescently labeled protein is monitored by fluorescence detection.
-
Data Analysis: The change in the normalized fluorescence as a function of the inhibitor concentration is plotted. The dissociation constant (KD) is then determined by fitting the data to a binding curve. A significant change in thermophoresis indicates binding, while a lack of change suggests no interaction.[1]
Fluorescence Polarization (FP)
FP is a competitive binding assay used to screen for and characterize inhibitors of protein-RNA interactions. It measures the change in the rotational speed of a fluorescently labeled RNA probe upon binding to a protein.
Protocol:
-
Probe Preparation: A short RNA sequence known to bind to IGF2BP1 (e.g., a fragment of Kras RNA) is labeled with a fluorescent dye.[2]
-
Assay Setup: The fluorescent RNA probe is incubated with IGF2BP1, resulting in a high fluorescence polarization signal due to the slower tumbling of the larger protein-RNA complex.
-
Inhibitor Titration: this compound is added in increasing concentrations to the pre-formed protein-RNA complex.
-
Measurement: The fluorescence polarization is measured at each inhibitor concentration. If the inhibitor displaces the fluorescent RNA probe from IGF2BP1, the probe will tumble more freely, leading to a decrease in the polarization signal.
-
Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated, representing the concentration of inhibitor required to displace 50% of the bound RNA probe.[1][2]
Visualizing the Experimental and Biological Context
To further clarify the assessment of this compound's selectivity and its biological relevance, the following diagrams illustrate the experimental workflow and a key signaling pathway influenced by IGF2BP1.
References
Independent Validation of IGF2BP1-IN-1's Anti-Metastatic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-metastatic properties of IGF2BP1-IN-1 and its derivatives with other known inhibitors of the Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1). IGF2BP1 is an oncofetal RNA-binding protein implicated in the progression and metastasis of numerous cancers, making it a compelling target for therapeutic intervention.[1][2][3] Its expression is often correlated with poor prognosis and reduced survival in various cancer types.[1][3] IGF2BP1 promotes tumor growth and metastasis by binding to and stabilizing oncogenic mRNAs, such as KRAS and MYC, thereby enhancing their translation.[1][4]
This document summarizes key quantitative data, details experimental methodologies for assessing anti-metastatic potential, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Efficacy of IGF2BP1 Inhibitors
The following tables summarize the available quantitative data for small molecule inhibitors targeting IGF2BP1. This compound is also referred to as compound "7773", and "AVJ16" is a more potent derivative.[2][5]
| Inhibitor | Target | Binding Affinity (Kd) | IC50 (RNA Binding) | IC50 (Cell Migration/Wound Healing) | Reference |
| This compound (7773) | IGF2BP1 | 17 µM (MST) | ~30.45 µM (FP) | 10 µM (H1299 cells) | [2][3] |
| AVJ16 | IGF2BP1 | 1.4 µM (MST) | Not explicitly stated, but inhibits Kras RNA binding | 0.7 µM (H1299 cells) | [2][5] |
| BTYNB | IGF2BP1 | Not explicitly stated | 5 µM (IMP1 binding to c-Myc mRNA) | Not explicitly stated | [4][6] |
| Cucurbitacin B (CuB) | IGF2BP1 (covalently binds Cys253) | Not explicitly stated | Not explicitly stated | Not explicitly stated | [7] |
Table 1: Binding Affinity and IC50 Values of IGF2BP1 Inhibitors. MST: Microscale Thermophoresis; FP: Fluorescence Polarization.
| Inhibitor | Assay | Cell Line(s) | Key Findings | Reference |
| This compound (7773) | Wound Healing | H1299, ES2 | Significant inhibition of cell migration. | [3] |
| Soft Agar (B569324) Growth | Not specified | Inhibition of anchorage-independent growth. | [3] | |
| AVJ16 | Wound Healing | H1299, LKR-M-Fl | More potent inhibition of cell migration than 7773. | [2] |
| Invasion Assay | LKR-M-Fl | Strong reduction in cell invasion. | [8] | |
| Spheroid Growth | H1299, LKR-M-Fl | Strong reduction in spheroid growth. | [8] | |
| In vivo Xenograft | LKR-M-Fl | Prevents tumor growth. | [8][9] | |
| BTYNB | Cell Proliferation | SK-MEL2, IGROV-1 | Inhibition of proliferation in IGF2BP1-positive cells. | [4] |
| Colony Formation | SK-MEL2, IGROV-1 | Blocks anchorage-independent growth. | [4] | |
| 3D Spheroid Invasion | ES-2 | Impaired spheroid invasion. | [10] |
Table 2: Summary of In Vitro and In Vivo Anti-Metastatic and Anti-Proliferative Effects.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Fluorescence Polarization (FP)-Based High-Throughput Screen
This assay is used to identify small molecules that inhibit the interaction between IGF2BP1 and its target RNA.
-
Principle: FP measures the change in the polarization of fluorescently labeled RNA upon binding to a protein. A small, fluorescently labeled RNA molecule tumbles rapidly in solution, resulting in low polarization. When bound by a larger protein like IGF2BP1, the complex tumbles more slowly, leading to an increase in polarization. Inhibitors that disrupt this binding will cause a decrease in polarization.[11][12]
-
Protocol Outline:
-
A fluorescently labeled RNA probe (e.g., from the 3'UTR of KRAS) is incubated with purified recombinant IGF2BP1 protein in a suitable buffer in a multi-well plate format (e.g., 384-well).[3][13]
-
Test compounds (potential inhibitors) are added to the wells at various concentrations.[3]
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with polarizing filters.[12]
-
A decrease in polarization in the presence of a compound indicates inhibition of the IGF2BP1-RNA interaction.
-
IC50 values are calculated from dose-response curves.[3]
-
Wound Healing (Scratch) Assay
This assay assesses the effect of inhibitors on cancer cell migration.
-
Principle: A "wound" or scratch is created in a confluent monolayer of cancer cells. The rate at which the cells migrate to close the wound is monitored over time. Inhibitors of cell migration will slow down or prevent wound closure.[14][15]
-
Protocol Outline:
-
Cancer cells (e.g., H1299 lung cancer cells) are seeded in a multi-well plate and grown to form a confluent monolayer.[2][16]
-
A sterile pipette tip is used to create a linear scratch in the monolayer.[15]
-
The cells are washed to remove detached cells, and fresh media containing the test inhibitor (e.g., this compound or AVJ16) or a vehicle control (e.g., DMSO) is added.[2][14]
-
The wound is imaged at time zero and at subsequent time points (e.g., every 4-8 hours for 24-48 hours) using a microscope.[15][17]
-
The area of the wound is measured at each time point, and the rate of wound closure is calculated to determine the effect of the inhibitor on cell migration.[17]
-
Soft Agar Colony Formation Assay
This assay measures the anchorage-independent growth of cancer cells, a hallmark of transformation and metastatic potential.
-
Principle: Cancer cells with metastatic potential can proliferate and form colonies in a semi-solid medium (soft agar), whereas normal cells cannot. Inhibitors of this ability will reduce the number and size of colonies formed.[18][19]
-
Protocol Outline:
-
A base layer of agar mixed with cell culture medium is allowed to solidify in a multi-well plate.[18][20]
-
A top layer of agar containing a suspension of cancer cells and the test inhibitor or vehicle control is added on top of the base layer.[20]
-
The plates are incubated for several weeks (e.g., 10-30 days) to allow for colony formation.[18]
-
The number and size of the colonies are quantified by staining (e.g., with crystal violet) and counting under a microscope.[18]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways influenced by IGF2BP1 and a general workflow for the validation of IGF2BP1 inhibitors.
Caption: IGF2BP1-KRAS Signaling Pathway and Inhibition.
Caption: IGF2BP1-YAP1 Signaling in Metastasis.
Caption: Workflow for IGF2BP1 Inhibitor Validation.
References
- 1. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Regulation of IGF2BP1 as a Novel Strategy for the Activation of Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekalert.org [eurekalert.org]
- 10. The IGF2BP1 oncogene is a druggable m6A-dependent enhancer of YAP1-driven gene expression in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Wound healing assay | Abcam [abcam.com]
- 15. med.virginia.edu [med.virginia.edu]
- 16. Insulin-like growth factor 2 mRNA binding protein 2 regulates proliferation, migration, and angiogenesis of keratinocytes by modulating heparanase stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IGF2BP1 promotes mesenchymal cell properties and migration of tumor-derived cells by enhancing the expression of LEF1 and SNAI2 (SLUG) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. artscimedia.case.edu [artscimedia.case.edu]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 20. lab.moffitt.org [lab.moffitt.org]
Comparative Guide to the Reproducibility of IGF2BP1-IN-1 and Other IGF2BP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported effects of IGF2BP1-IN-1 and other notable small molecule inhibitors of the Insulin-like Growth Factor 2 mRNA-binding Protein 1 (IGF2BP1). Due to the limited availability of cross-laboratory reproducibility studies for any single IGF2BP1 inhibitor, this document synthesizes data from multiple independent studies to offer a broader perspective on their biological activities and the consistency of their reported effects.
Introduction to IGF2BP1 and its Inhibitors
Insulin-like Growth Factor 2 mRNA-binding Protein 1 (IGF2BP1) is an oncofetal RNA-binding protein that is frequently overexpressed in various cancers and is associated with poor prognosis. It plays a crucial role in tumor progression by stabilizing the mRNAs of numerous oncogenes, thereby promoting cell proliferation, migration, and invasion.[1][2][3] The development of small molecule inhibitors targeting IGF2BP1 is a promising therapeutic strategy. This guide focuses on the comparative analysis of four such inhibitors: this compound (also known as A11), BTYNB, '7773', and AVJ16.
Quantitative Data Comparison
The following tables summarize the key quantitative data reported for each inhibitor across different studies. This allows for a direct comparison of their potency and efficacy in various experimental settings.
Table 1: Binding Affinity and Inhibitory Concentrations
| Inhibitor | Target | Binding Affinity (Kd) | IC50 | Cell Lines / Assay Conditions | Reference |
| This compound (A11) | IGF2BP1 | 2.88 nM | 9 nM (A549), 34 nM (HCT116) | Cell proliferation assay | MedChemExpress |
| BTYNB | IGF2BP1-RNA binding | Not Reported | ~10 µM (SK-N-AS), ~10 µM (SK-N-BE(2)), ~20 µM (SK-N-DZ) | Cell proliferation assay | [4] |
| '7773' | Igf2bp1 | 17 µM | ~30 µM | Inhibition of Igf2bp1-Kras RNA binding (FP assay) | [5][6] |
| AVJ16 | IGF2BP1 | 1.4 µM | 0.7 µM (H1299) | Wound healing assay | [7] |
Table 2: Effects on Cancer Cell Phenotypes
| Inhibitor | Effect | Cell Lines | Concentration | Duration | Reference |
| This compound (A11) | Induces apoptosis | A549 | Not Specified | Not Specified | MedChemExpress |
| BTYNB | Reduces cell proliferation | HL60, K562 | Dose-dependent | 24 hours | [8] |
| Induces cell cycle arrest at S-phase | HL60, K562 | Not Specified | Not Specified | [8] | |
| Induces apoptosis | HL60, K562 | Not Specified | Not Specified | [8] | |
| Inhibits invasion and migration | KYSE30, TE1 | Not Specified | 24-36 hours | [9] | |
| '7773' | Inhibits wound healing | LKR-M cells overexpressing Igf2bp1-GFP | Not Specified | Not Specified | [6] |
| Inhibits growth in soft agar | LKR-M cells overexpressing Igf2bp1-GFP | Not Specified | Not Specified | [6] | |
| AVJ16 | Inhibits cell proliferation | H1299, LKR-M-FI, HCT116 | 1.25 µM, 5 µM | Not Specified | |
| Induces apoptosis | H1299, LKR-M-FI | 4 µM | 24 hours - 2 weeks | [7] | |
| Inhibits invasion and migration | H1299 | IC50 = 0.7 µM | Not Specified | ||
| Suppresses colony formation and spheroid growth | H1299, LKR-M-FI | 4 µM | 24 hours - 2 weeks | [7] |
Experimental Protocols
Detailed methodologies are crucial for assessing the reproducibility of experimental findings. Below are summaries of the protocols used in the cited studies for key assays.
Cell Viability and Proliferation Assays
-
MTT Assay (for BTYNB): Human leukemic cell lines HL60 and K562 were cultured in RPMI 1640 medium. Cells were seeded in 96-well plates and treated with different doses of BTYNB for 24 hours. Cell viability was determined using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay according to the manufacturer's instructions.[10]
-
Live-Cell Imaging (for AVJ16): LKR-M cells transfected with either full-length IGF2BP1 or GFP alone, and H1299 cells were assayed for cell proliferation in the presence of various concentrations of AVJ16 or DMSO. Cell confluence was monitored over time using an Incucyte live-cell analysis system.
Wound Healing (Scratch) Assay
-
General Protocol (for '7773' and AVJ16): A confluent monolayer of cells is created in a culture dish. An artificial gap, or "wound," is created by scratching the monolayer with a pipette tip. The cells are then washed to remove debris and incubated with the inhibitor or vehicle control. The rate of wound closure is monitored and quantified over time using microscopy.[11][12] For the '7773' study, mouse LKR-M cells overexpressing human Igf2bp1-GFP were used.[6] The AVJ16 study utilized the H1299 lung cancer cell line.
Apoptosis Assay
-
Annexin V Staining (for BTYNB): HL60 and K562 cells were treated with BTYNB, and apoptosis was assessed. While the specific method isn't detailed in the abstract, Annexin V staining followed by flow cytometry is a common method to detect apoptosis.[8]
-
Live-Cell Imaging (for AVJ16): H1299 and LKR-M-FI cells were treated with 4 µM AVJ16 for 24 hours to 2 weeks, and apoptosis was monitored. The specific detection method is not detailed in the abstract but is likely based on fluorescent probes that detect apoptotic events in real-time.[7]
Signaling Pathways and Mechanisms of Action
IGF2BP1 regulates multiple pro-oncogenic signaling pathways. The inhibitors discussed in this guide interfere with these pathways by preventing IGF2BP1 from binding to and stabilizing its target mRNAs.
IGF2BP1-Mediated mRNA Stabilization
IGF2BP1 contains several RNA-binding domains that allow it to bind to specific sequences in target mRNAs, protecting them from degradation and enhancing their translation.[3] This leads to the upregulation of proteins involved in cell growth, proliferation, and survival.
Caption: Mechanism of IGF2BP1-mediated oncogene expression and its inhibition.
Downstream Signaling Pathways Affected by IGF2BP1 Inhibition
Studies have shown that inhibition of IGF2BP1 affects several key cancer-related signaling pathways, including the PI3K-Akt, Wnt/β-catenin, and MAPK/ERK pathways.[13][14][15]
Caption: Overview of signaling pathways downstream of IGF2BP1 that are affected by its inhibition.
Discussion on Reproducibility
While this guide does not present a direct multi-laboratory study on the reproducibility of this compound, the compiled data offers valuable insights. The various inhibitors, though structurally different, consistently demonstrate anti-cancer effects across multiple studies and laboratories. For instance, both BTYNB and AVJ16 have been shown by different research groups to inhibit cancer cell proliferation and migration.
The quantitative data, such as Kd and IC50 values, show more variability. This is expected and can be attributed to differences in:
-
Assay methodologies: Different techniques (e.g., fluorescence polarization vs. microscale thermophoresis) can yield different binding affinity values.
-
Cellular context: The genetic background and expression levels of IGF2BP1 and its target mRNAs in different cell lines can influence the IC50 values.
-
Experimental conditions: Minor variations in protocols, such as incubation times and reagent concentrations, can impact the results.
Despite these variations in the precise quantitative measurements, the qualitative outcomes of IGF2BP1 inhibition—reduced cell growth, decreased migration, and induction of apoptosis—appear to be consistent across the different inhibitors and the laboratories that have studied them. This suggests that the on-target effects of IGF2BP1 inhibition are reproducible.
Conclusion
The available data on this compound and other IGF2BP1 inhibitors suggest a consistent pattern of anti-tumor activity in preclinical models. While direct reproducibility studies are lacking, the collective evidence from independent research groups indicates that targeting IGF2BP1 is a viable and reproducible strategy for inhibiting cancer cell growth and survival. Further studies, including head-to-head comparisons of these inhibitors in standardized assays across multiple laboratories, are warranted to definitively establish their relative efficacy and confirm the reproducibility of their effects. This will be a critical step in advancing IGF2BP1 inhibitors towards clinical application.
References
- 1. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. IGF2BP1: a critical driver of cancer progression and therapeutic target - ecancer [ecancer.org]
- 4. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. afhu.org [afhu.org]
- 10. Development of a specific and potent IGF2BP1 inhibitor: A promising therapeutic agent for IGF2BP1-expressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. ibidi.com [ibidi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Global role of IGF2BP1 in controlling the expression of Wnt/β-catenin-regulated genes in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking IGF2BP1-IN-1 Against Standard-of-Care Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a pressing need for novel therapeutic strategies that offer improved efficacy and safety profiles over existing treatments. One such emerging target is the Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1), an oncofetal RNA-binding protein implicated in the progression of numerous cancers. This guide provides a comprehensive comparison of a representative IGF2BP1 inhibitor, IGF2BP1-IN-1 (using the well-characterized inhibitor BTYNB and the more recent AVJ16 as exemplars), against current standard-of-care therapies for several cancer types where IGF2BP1 is overexpressed and associated with poor prognosis.
Introduction to IGF2BP1 and its Inhibition
IGF2BP1 is a key post-transcriptional regulator of gene expression, promoting tumor proliferation, metastasis, immune evasion, and resistance to cell death.[1][2] It achieves this by binding to and stabilizing oncogenic messenger RNAs (mRNAs), such as those for MYC, E2F1, and PD-L1.[1][2][3] Elevated levels of IGF2BP1 are observed in a variety of solid tumors, including lung, liver, breast, colorectal, and ovarian cancers, often correlating with poor clinical outcomes.[1][2]
Small molecule inhibitors of IGF2BP1, such as BTYNB and AVJ16, represent a novel therapeutic approach. These inhibitors function by disrupting the interaction between IGF2BP1 and its target mRNAs, thereby destabilizing these oncogenic transcripts and reducing their protein expression.[3][4][5][6][7][8][9][10] This mechanism offers the potential for a targeted therapy with a favorable safety profile, as IGF2BP1 expression is low in most normal adult tissues.[5]
Comparative Data: this compound vs. Standard of Care
Direct head-to-head quantitative comparisons of IGF2BP1 inhibitors with standard-of-care drugs in the same experimental settings are limited in publicly available literature. However, by compiling preclinical data for IGF2BP1 inhibitors and established efficacy data for standard therapies, we can construct a comparative overview.
Ovarian Cancer
Standard of Care: The standard first-line treatment for advanced ovarian cancer is typically a combination of a platinum-based agent (carboplatin) and a taxane (B156437) (paclitaxel).[11][12][13][14]
| Therapy | Mechanism of Action | Efficacy Data (Preclinical/Clinical) |
| This compound (BTYNB) | Disrupts IGF2BP1-RNA binding, destabilizing oncogenic mRNAs like c-Myc.[6][9] | - Potently inhibited proliferation of IMP1-positive ovarian cancer cells.[6][9] - Completely blocked anchorage-independent growth of ovarian cancer cells.[6][9] |
| Carboplatin + Paclitaxel | Carboplatin cross-links DNA, inducing apoptosis. Paclitaxel stabilizes microtubules, arresting the cell cycle.[11] | - Standard first-line therapy with established clinical efficacy in improving patient survival.[11][12][13][14] |
Colorectal Cancer
Standard of Care: Treatment for metastatic colorectal cancer often involves a combination of 5-fluorouracil (B62378) (5-FU) with either oxaliplatin (B1677828) (FOLFOX) or irinotecan (B1672180) (FOLFIRI), often in combination with targeted agents like bevacizumab (anti-VEGF) or cetuximab/panitumumab (anti-EGFR for RAS wild-type tumors).[15][16][17][18][19]
| Therapy | Mechanism of Action | Efficacy Data (Preclinical/Clinical) |
| This compound | Destabilizes pro-oncogenic mRNAs involved in colorectal cancer progression. | - Inhibition of IGF2BP1 is a promising strategy, as its overexpression is linked to poor prognosis. |
| FOLFOX/FOLFIRI | 5-FU is a pyrimidine (B1678525) analog that inhibits DNA synthesis. Oxaliplatin is a platinum-based agent that cross-links DNA. Irinotecan is a topoisomerase I inhibitor.[15][18] | - Established combination chemotherapy regimens that form the backbone of metastatic colorectal cancer treatment.[15][16][17][18][19] |
Non-Small Cell Lung Cancer (NSCLC)
Standard of Care: Treatment for advanced NSCLC is highly dependent on the tumor's molecular characteristics. Options include platinum-based chemotherapy (e.g., cisplatin, carboplatin), targeted therapies for tumors with specific mutations (e.g., EGFR, ALK), and immune checkpoint inhibitors (e.g., pembrolizumab).[20][21][22][23][24]
| Therapy | Mechanism of Action | Efficacy Data (Preclinical/Clinical) |
| This compound (AVJ16) | Prevents IGF2BP1 from binding to its RNA targets, downregulating pro-oncogenic pathways.[7][10] | - In syngeneic lung adenocarcinoma xenografts, AVJ16 prevented tumor growth.[7][10] - Induced cell death in human organoids from IGF2BP1-expressing lung adenocarcinomas but not healthy lung tissue.[5][7][10][25] |
| Platinum-based chemotherapy | Induces DNA damage and apoptosis in rapidly dividing cells.[21] | - A cornerstone of NSCLC treatment for decades, often used in combination with other agents.[20][21][23][24] |
| Immune Checkpoint Inhibitors | Block inhibitory signals on T cells (e.g., PD-1/PD-L1), enhancing the anti-tumor immune response. | - Have revolutionized the treatment of NSCLC, leading to durable responses in a subset of patients.[22][23] |
Hepatocellular Carcinoma (HCC)
Standard of Care: For advanced HCC, systemic therapies include multi-kinase inhibitors like sorafenib (B1663141) and lenvatinib, and more recently, combination immunotherapy with atezolizumab (anti-PD-L1) and bevacizumab (anti-VEGF).[26][27][28][29][30]
| Therapy | Mechanism of Action | Efficacy Data (Preclinical/Clinical) |
| This compound | Targets IGF2BP1, which is often overexpressed in HCC and correlates with poor prognosis. | - Preclinical studies suggest IGF2BP1 is a promising therapeutic target in HCC. |
| Atezolizumab + Bevacizumab | Atezolizumab blocks the PD-L1/PD-1 immune checkpoint. Bevacizumab inhibits VEGF, reducing tumor angiogenesis.[26] | - Has become a new standard of care, demonstrating improved overall survival compared to sorafenib.[26] |
| Sorafenib | A multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.[30] | - Was the first approved systemic therapy for advanced HCC and remains a treatment option.[26][27][30] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.
IGF2BP1 Signaling Pathway
Caption: IGF2BP1 signaling pathway and the mechanism of its inhibition.
Experimental Workflow for In Vitro Drug Comparison
Caption: Workflow for comparing drug efficacy in vitro using an MTT assay.
Experimental Workflow for In Vivo Drug Comparison
Caption: Workflow for comparing drug efficacy in vivo using a xenograft model.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][4][31][32][33]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the IGF2BP1 inhibitor or the standard-of-care drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
In Vivo Xenograft Model
Xenograft models are used to evaluate the efficacy of anti-cancer drugs in a living organism.[34][35][36][37]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old.
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or a mixture with Matrigel) at a concentration of 2 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer the IGF2BP1 inhibitor, standard-of-care drug, or vehicle control via the appropriate route (e.g., intraperitoneal injection) at the predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
RNA Immunoprecipitation (RIP) Assay
RIP is a technique used to detect the interaction between RNA-binding proteins and their target RNAs in vivo.[1][3][38]
-
Cell Lysis: Lyse cells with a mild lysis buffer to keep protein-RNA complexes intact.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads coated with an antibody specific to the RNA-binding protein of interest (e.g., IGF2BP1). A non-specific IgG antibody should be used as a negative control.
-
Washing: Wash the beads to remove non-specifically bound proteins and RNAs.
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it.
-
Analysis: Analyze the purified RNA by reverse transcription-quantitative PCR (RT-qPCR) to identify and quantify the target RNAs that were bound to the protein of interest.
Conclusion and Future Directions
The inhibition of IGF2BP1 represents a promising and novel strategy for cancer therapy. Preclinical data for IGF2BP1 inhibitors like BTYNB and AVJ16 demonstrate their potential to inhibit cancer cell proliferation and tumor growth, particularly in cancers with high IGF2BP1 expression. While direct comparative data against standard-of-care therapies is still emerging, the unique mechanism of action of IGF2BP1 inhibitors suggests they could offer advantages, including a potentially better safety profile and the ability to overcome resistance to conventional therapies.
Future research should focus on conducting head-to-head preclinical studies to directly benchmark the efficacy of IGF2BP1 inhibitors against standard-of-care drugs. Furthermore, clinical trials are needed to evaluate the safety and efficacy of these novel agents in cancer patients. Combination studies exploring the synergistic effects of IGF2BP1 inhibitors with existing chemotherapies and targeted agents are also a crucial next step, as some studies have already shown that IGF2BP1 inhibition can sensitize cancer cells to other treatments.[39][40] The continued development of potent and specific IGF2BP1 inhibitors holds the promise of a new class of targeted therapies for a range of difficult-to-treat cancers.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. afhu.org [afhu.org]
- 6. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diagnosis and Treatment - Ovarian Cancers - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How We Treat Ovarian Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 14. nottheseovaries.org [nottheseovaries.org]
- 15. Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. ascopubs.org [ascopubs.org]
- 18. Current and emerging therapeutic approaches for colorectal cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Colon Cancer Treatment, by Stage | How to Treat Colon Cancer | American Cancer Society [cancer.org]
- 20. Optimizing current standard of care therapy for stage III non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Current standards of care in small-cell and non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival - ecancer [ecancer.org]
- 23. cancerresearchuk.org [cancerresearchuk.org]
- 24. Advancing Lung Cancer Treatment: A Comprehensive Review of Photodynamic Therapy and Nanoparticle Applications | MDPI [mdpi.com]
- 25. New drug candidate blocks lung cancer growth without harming healthy cells | EurekAlert! [eurekalert.org]
- 26. The current landscape of therapies for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Current Management of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. swslhd.health.nsw.gov.au [swslhd.health.nsw.gov.au]
- 29. ascopubs.org [ascopubs.org]
- 30. Hepatocellular Carcinoma (HCC) Treatment & Management: Approach Considerations, Nonoperative Therapy, Surgical Therapy [emedicine.medscape.com]
- 31. merckmillipore.com [merckmillipore.com]
- 32. MTT (Assay protocol [protocols.io]
- 33. broadpharm.com [broadpharm.com]
- 34. benchchem.com [benchchem.com]
- 35. The in vivo xenograft tumor models [bio-protocol.org]
- 36. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 37. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 38. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]
- 40. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of IGF2BP1-IN-1: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the research chemical IGF2BP1-IN-1, ensuring the safety of laboratory personnel and minimizing environmental impact.
Pre-Disposal and Handling Considerations
Before beginning any experiment, a thorough risk assessment should be conducted, considering the chemical class and any available toxicological data for this compound.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3] All handling of the compound and its waste should occur in a well-ventilated area, preferably within a chemical fume hood.[3]
For compounds like this compound that may be dissolved in solvents such as Dimethyl Sulfoxide (DMSO), it is crucial to recognize that DMSO can facilitate the absorption of other toxic compounds through the skin.[4] Therefore, waste containing DMSO and the dissolved inhibitor must be handled as hazardous waste.[4][5]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of identification, segregation, containment, and removal.
-
Waste Identification and Segregation :
-
Properly identify and segregate all waste streams containing this compound. This includes the pure, unused compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.[3]
-
Solid Waste : Collect unused or expired solid this compound and any contaminated disposable materials in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Liquid Waste : Solutions containing this compound, including those dissolved in DMSO, should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.[4][6]
-
Sharps : Any sharps, such as needles or blades, contaminated with this compound should be disposed of in a designated sharps container.[7]
-
-
Waste Containment and Labeling :
-
Use containers that are chemically compatible with the waste they will hold and ensure they are in good condition with secure, tight-fitting lids.[3][8]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," its concentration, and the accumulation start date.[3]
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Requesting Waste Pickup :
-
Once a waste container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for a waste pickup.[1][9] EHS personnel are trained in the safe handling and transport of hazardous materials and will ensure the waste is disposed of in compliance with all federal, state, and local regulations.[10]
-
Key Handling and Storage Information for Disposal
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, chemical-resistant gloves.[3] | To prevent skin and eye contact with the chemical. |
| Handling Location | Well-ventilated area or chemical fume hood.[3] | To minimize inhalation exposure. |
| Waste Segregation | Separate solid, liquid (especially DMSO solutions), and sharp waste streams.[3][4] | To prevent dangerous chemical reactions and ensure proper disposal routes. |
| Waste Container | Chemically compatible, leak-proof, with a secure lid.[3][8] | To prevent spills and exposure during storage and transport. |
| Waste Labeling | "Hazardous Waste," full chemical name, concentration, and start date.[3] | To ensure proper identification and handling by EHS personnel. |
| Storage | Designated Satellite Accumulation Area (SAA).[1] | To comply with regulations and ensure safe temporary storage. |
| Empty Containers | The first rinse of a container that held this compound should be collected as hazardous waste.[11] Subsequent rinses may be permissible for drain disposal, pending EHS approval.[11] | To ensure that residual chemical is properly disposed of. |
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. depts.washington.edu [depts.washington.edu]
- 6. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
Personal protective equipment for handling IGF2BP1-IN-1
Essential Safety and Handling Guide for IGF2BP1-IN-1
FOR RESEARCH USE ONLY. NOT FOR USE IN HUMANS OR ANIMALS.
This document provides crucial safety and logistical information for the handling, storage, and disposal of this compound, a potent inhibitor of the IGF2BP1 protein. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of the experimental results.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn at all times to minimize exposure and ensure personal safety. The recommended PPE is outlined in the table below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Disposable Gloves | Chemically resistant nitrile or latex gloves are suitable. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and kept fastened. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |
Handling and Storage
Proper handling and storage are critical to maintaining the stability and activity of this compound. Follow these procedures to ensure the compound's integrity.
Initial Receipt and Storage:
-
Upon receipt, inspect the packaging for any signs of damage.
-
The compound is typically shipped as a solid at room temperature.
-
For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years, or at 4°C for up to 2 years.
Preparation of Stock Solutions:
-
It is recommended to prepare stock solutions and store them in aliquots to avoid repeated freeze-thaw cycles.
-
Once prepared, stock solutions should be stored in tightly sealed vials.
-
Store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.
General Handling Procedures:
-
Work Area Preparation: Ensure a clean and designated workspace, preferably within a chemical fume hood, especially when handling the solid form to avoid inhalation of any dust.
-
Personal Protective Equipment: Before handling the compound, put on all required PPE as detailed in the table above.
-
Weighing: If weighing the solid compound, do so in a well-ventilated area or a fume hood to minimize dust exposure.
-
Dissolving: When preparing solutions, add the solvent to the vial containing the solid compound slowly to avoid splashing.
-
Labeling: Clearly label all vials containing this compound with the compound name, concentration, date of preparation, and your initials.
-
Cleaning: After handling, thoroughly clean the work area and wash your hands.
First Aid Measures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Wash out mouth with water provided the person is conscious. Call a physician. Do not induce vomiting unless directed to do so by medical personnel. |
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.
Waste Categories:
-
Solid Waste: Any unused solid this compound and any materials used to clean up spills of the solid (e.g., contaminated paper towels).
-
Liquid Waste: Unused solutions of this compound and any rinsate from cleaning contaminated glassware.
-
Contaminated Sharps: Needles, syringes, or other sharp objects that have come into contact with this compound.
Disposal Procedures:
-
Segregation: Keep all this compound waste separate from other laboratory waste.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Chemical Waste" and should include the name "this compound".
-
Containers: Use appropriate, sealed, and leak-proof containers for all waste.
-
Collection: Arrange for collection by your institution's environmental health and safety (EHS) department for proper disposal. Do not pour any this compound waste down the drain.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
